molecular formula C6H8O3 B1313389 3-Oxocyclobutyl acetate CAS No. 63930-59-6

3-Oxocyclobutyl acetate

Cat. No.: B1313389
CAS No.: 63930-59-6
M. Wt: 128.13 g/mol
InChI Key: FWHLIVHQAGFBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxocyclobutyl acetate is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-oxocyclobutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHLIVHQAGFBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472598
Record name 3-OXOCYCLOBUTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-59-6
Record name 3-OXOCYCLOBUTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxocyclobutyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutyl acetate, identified by the CAS Number 63930-59-6 , is a valuable chemical intermediate, particularly significant in the landscape of modern drug discovery and development.[1] Its strained four-membered ring structure offers a unique conformational rigidity that is increasingly utilized by medicinal chemists to design novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, its applications in drug development, and relevant safety information.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 63930-59-6[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Appearance Not specified (likely a liquid)
Boiling Point 188.0 ± 33.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 72.5 ± 25.4 °C
Solubility Slightly soluble in water.
InChIKey FWHLIVHQAGFBOA-UHFFFAOYSA-N

Spectral Data

Spectral analysis is crucial for the verification of the identity and purity of this compound.

Spectrum TypeData
¹H NMR Spectrum available
¹³C NMR Spectrum available
Mass Spectrum Spectrum available
IR Spectrum Spectrum available

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 3-hydroxycyclobutanone with an acetylating agent. The following is a representative experimental protocol.

Reaction Scheme:

G reactant1 3-Hydroxycyclobutanone product This compound reactant1->product + reactant2 Acetic Anhydride reactant2->product catalyst Pyridine (base) catalyst->product Catalyst

Caption: Synthesis of this compound.

Materials:

  • 3-Hydroxycyclobutanone

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-hydroxycyclobutanone in a round-bottom flask, add an equimolar amount of acetic anhydride and a catalytic amount of pyridine at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The cyclobutane motif is a desirable feature in many modern pharmaceuticals due to its ability to impart conformational rigidity and serve as a versatile scaffold. This compound is a key building block in the synthesis of more complex molecules, particularly kinase inhibitors, which are a cornerstone of targeted cancer therapy.

Role as a Pharmaceutical Intermediate

The cyclobutane ring in this compound provides a structurally unique and rigid core that can be elaborated to create potent and selective inhibitors of various kinases. The oxo and acetate functionalities offer convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Kinase Inhibitor Synthesis

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The rigid cyclobutane scaffold can be functionalized to present key pharmacophoric elements in a precise spatial orientation, leading to high-affinity binding and potent inhibition. For instance, the cyclobutane core can serve as a central scaffold from which various substituents are projected to interact with specific residues within the kinase domain.

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

start This compound step1 Functional Group Interconversion start->step1 step2 Coupling Reaction step1->step2 step3 Further Derivatization step2->step3 final Kinase Inhibitor Candidate step3->final

Caption: Drug development workflow.

Signaling Pathways

While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, it is a precursor to compounds that target critical cellular signaling pathways implicated in diseases like cancer. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

The diagram below depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors derived from scaffolds like this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Kinase Inhibitor (derived from this compound) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway.

Safety, Handling, and Disposal

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4]

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3][4]

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][5]

  • Avoid contact with skin and eyes.[2][4][6] In case of contact, rinse immediately with plenty of water.[5]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][5][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][5][7]

  • Do not allow to enter drains or waterways.[5]

  • Contaminated packaging should be disposed of in the same manner as the product.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

3-Oxocyclobutyl acetate is a cyclobutane derivative containing both a ketone and an ester functional group. Its physicochemical properties are summarized in the table below. The compound is expected to be a liquid at room temperature, hence a melting point is not applicable.

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[1][2]
Molecular Weight 128.126 g/mol [1][2]
CAS Number 63930-59-6[1][2]
Density 1.2 ± 0.1 g/cm³[1][2]
Boiling Point 188.0 ± 33.0 °C at 760 mmHg[1][2]
Flash Point 72.5 ± 25.4 °C[1][2]
Melting Point N/A[1][2]
Physical State Expected to be a liquid at room temperatureInferred from properties of similar compounds
Solubility No specific quantitative data is available. As a ketone and an ester, it is expected to be soluble in a range of organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited.General chemical principles

Synthesis and Purification

A reported synthesis of this compound involves the reaction of vinyl acetate with trichloroacetyl chloride. This reaction is a [2+2] cycloaddition of a ketene, generated in situ from trichloroacetyl chloride, with the alkene (vinyl acetate).

General Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is depicted below. This involves the generation of the reactive ketene intermediate, its cycloaddition to vinyl acetate, and subsequent purification of the product.

G General Synthetic Workflow for this compound A Trichloroacetyl Chloride C Dichloroketene (in situ generation) A->C B Triethylamine B->C E [2+2] Cycloaddition C->E D Vinyl Acetate D->E F Crude 3,3-dichloro-2-acetoxycyclobutanone E->F G Reductive Dechlorination (e.g., Zn/AcOH) F->G H Crude this compound G->H I Purification (e.g., Column Chromatography) H->I J Pure this compound I->J

Caption: Synthetic pathway from trichloroacetyl chloride and vinyl acetate.

Experimental Protocol (Representative)

While the specific, detailed experimental protocol from the primary literature (Zajac, M. A. Tetrahedron Letters2008 , 49, 4763-4764) is not publicly accessible, a representative procedure for a similar [2+2] cycloaddition followed by purification is provided below. This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

  • Trichloroacetyl chloride

  • Triethylamine (Et₃N)

  • Vinyl acetate

  • Zinc dust (activated)

  • Acetic acid

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of vinyl acetate in an anhydrous solvent (e.g., diethyl ether).

  • Ketene Generation and Cycloaddition: A solution of trichloroacetyl chloride in the same anhydrous solvent is added to the dropping funnel. A separate solution of triethylamine in the anhydrous solvent is also prepared. The triethylamine solution is added dropwise to the stirred solution of trichloroacetyl chloride at a low temperature (typically 0 °C) to generate dichloroketene in situ. This reactive intermediate then undergoes a [2+2] cycloaddition with the vinyl acetate present in the reaction flask. The reaction is typically stirred for several hours at room temperature or slightly elevated temperatures.

  • Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is then washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated cyclobutanone intermediate.

  • Reductive Dechlorination: The crude intermediate is dissolved in a suitable solvent such as acetic acid. Activated zinc dust is added portion-wise while monitoring the reaction temperature. After the reaction is complete, the excess zinc is filtered off, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude this compound is purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product. The solvent from the combined pure fractions is then removed under reduced pressure to yield pure this compound.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring and the methyl protons of the acetate group. The cyclobutane ring protons would likely appear as complex multiplets due to spin-spin coupling.

  • ~ 5.0-5.5 ppm (m, 1H): Proton on the carbon bearing the acetate group (CH-OAc). This proton is expected to be deshielded by the adjacent oxygen atom.

  • ~ 2.5-3.5 ppm (m, 4H): Protons on the carbons adjacent to the carbonyl group and the carbon bearing the acetate group (CH₂-C=O and CH₂ of the ring).

  • ~ 2.1 ppm (s, 3H): Methyl protons of the acetate group (CH₃-COO).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the acetate group, the other ring carbons, and the carbons of the acetate group.

  • ~ 205-220 ppm: Carbonyl carbon of the ketone (C=O).

  • ~ 170 ppm: Carbonyl carbon of the ester (COO).

  • ~ 65-75 ppm: Carbon of the cyclobutane ring attached to the acetate group (CH-OAc).

  • ~ 40-50 ppm: Carbons of the cyclobutane ring adjacent to the ketone.

  • ~ 21 ppm: Methyl carbon of the acetate group (CH₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

  • ~ 1780 cm⁻¹: C=O stretch of the cyclobutanone. The ring strain typically shifts this absorption to a higher wavenumber compared to a non-strained ketone.

  • ~ 1740 cm⁻¹: C=O stretch of the acetate ester.

  • ~ 1230 cm⁻¹: C-O stretch of the acetate ester.

  • ~ 2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the cyclobutane ring.

Predicted Fragmentation Workflow:

G Predicted Mass Spectrometry Fragmentation of this compound A This compound [M]+• m/z = 128 B Loss of CH₂CO (ketene) A->B D Loss of CH₃COO• (acetoxy radical) A->D F Loss of CH₃• A->F C [M - 42]+• m/z = 86 B->C E [M - 59]+ m/z = 69 D->E G [M - 15]+ m/z = 113 F->G

Caption: Potential fragmentation pathways in mass spectrometry.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the cyclobutane motif is present in a number of biologically active natural products and pharmaceutical agents, where it can influence conformation and metabolic stability. The presence of both a ketone and an ester functional group offers potential sites for metabolic transformation and interaction with biological targets. Further research is required to elucidate any potential biological roles of this compound.

Safety and Handling

Detailed safety data for this compound is not extensively documented. As with any laboratory chemical, it should be handled with appropriate care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a bifunctional cyclobutane derivative with potential applications in organic synthesis and as a building block for more complex molecules. This guide has summarized its key physicochemical properties and provided a likely synthetic route and predicted spectral data. The lack of detailed experimental and biological data highlights the opportunity for further research into the synthesis, characterization, and potential applications of this compound.

References

Spectroscopic Profile of 3-Oxocyclobutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxocyclobutyl acetate (CAS No. 63930-59-6), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

Molecular Structure

This compound is a cyclic ketone and an ester. Its structure consists of a four-membered cyclobutanone ring substituted with an acetate group at the 3-position.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections provide detailed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.2Multiplet1HCH-OAc
~3.4Multiplet2HCH₂ adjacent to C=O
~2.8Multiplet2HCH₂ adjacent to CH-OAc
2.05Singlet3HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~207C=O (ketone)
~170C=O (ester)
~68CH-OAc
~45CH₂ (adjacent to C=O)
21.1CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1780StrongC=O stretch (ketone in a four-membered ring)
~1740StrongC=O stretch (ester)
~1230StrongC-O stretch (ester)
2980-2850MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
128Moderate[M]⁺ (Molecular Ion)
86High[M - CH₂CO]⁺
68Moderate[M - CH₃COOH]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

    • ¹³C NMR : The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL CDCl3 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier Transform FID acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Peak integration and analysis proc3->proc4

Caption: A simplified workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation :

    • Neat Liquid : A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

    • KBr Pellet (for solids) : A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition :

    • Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

    • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Prepare dilute solution in a volatile solvent gc1 Inject sample into GC prep1->gc1 gc2 Separation in capillary column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (m/z) ms1->ms2 ms3 Detection ms2->ms3 data1 Generate Mass Spectrum ms3->data1 data2 Analyze fragmentation pattern data1->data2

Navigating the Stability of 3-Oxocyclobutyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutyl acetate is a versatile building block in organic synthesis, finding application in the preparation of a variety of complex molecules, including active pharmaceutical ingredients (APIs). As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount for ensuring consistent reaction outcomes, developing robust analytical methods, and establishing safe handling and storage procedures. This technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Core Stability Considerations

The chemical structure of this compound, which incorporates both a ketone and an ester functional group within a strained cyclobutane ring, dictates its reactivity and potential degradation pathways. The primary modes of degradation to consider are hydrolysis, photolysis, thermal decomposition, and oxidation.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes the recommended stress conditions for evaluating the stability of this compound, based on established international guidelines.

Stress ConditionRecommended ParametersPotential Degradation Products
Hydrolysis 0.1 N HCl, 0.1 N NaOH, and neutral water at room temperature and elevated temperatures (e.g., 60°C).3-Hydroxycyclobutanone, Acetic Acid
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature.Peroxy-adducts, Ring-opened products
Photolysis Exposure to a combination of UV and visible light (ICH Q1B guidelines). Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1]Norrish Type I and II photoproducts
Thermal Dry heat at elevated temperatures (e.g., 70°C).Decarboxylation and rearrangement products

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following protocols are adapted from established guidelines for forced degradation studies of small molecules.

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

  • Incubation: Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60°C). Protect all solutions from light.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: For the acidic and basic solutions, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS, to quantify the remaining this compound and identify any degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and add 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples immediately using a validated stability-indicating UPLC-MS method.

Protocol 3: Photostability Study (as per ICH Q1B)[1][2][3][4]
  • Sample Preparation: Place the solid this compound in a chemically inert, transparent container. Prepare a solution (e.g., 1 mg/mL) in a suitable solvent in a transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B.[1]

  • Sampling: Analyze the samples after the specified exposure period.

  • Analysis: Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 4: Thermal Degradation Study
  • Sample Preparation: Place the solid this compound in a controlled temperature chamber.

  • Incubation: Maintain the chamber at a specified elevated temperature (e.g., 70°C).

  • Sampling: Withdraw samples at various time points.

  • Analysis: Analyze the samples to determine the extent of thermal degradation.

Mandatory Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways of this compound A This compound B 3-Hydroxycyclobutanone + Acetic Acid A->B Hydrolysis (Acid/Base) C Peroxy-adducts A->C Oxidation (H₂O₂) E Norrish Type I/II Products A->E Photolysis (UV/Vis) F Decarboxylation/Rearrangement Products A->F Thermal Stress D Ring-opened products C->D Further Oxidation Experimental Workflow for Stability Assessment start Start: Obtain this compound Sample prep Prepare Samples for Each Stress Condition (Solid & Solution) start->prep stress Expose Samples to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) prep->stress sampling Collect Samples at Predetermined Time Points stress->sampling analysis Analyze Samples using Validated UPLC-MS Method sampling->analysis data Quantify Parent Compound and Identify Degradation Products analysis->data report Generate Stability Report and Determine Degradation Profile data->report

References

An In-depth Technical Guide to the Synthesis of 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-oxocyclobutyl acetate from 3-hydroxycyclobutanone. The document outlines a standard laboratory procedure for this acetylation reaction, presents key quantitative data for both the reactant and product, and includes a visual representation of the experimental workflow. This synthesis is a fundamental transformation in organic chemistry and is relevant to the preparation of various intermediates in drug discovery and development.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for the starting material, 3-hydroxycyclobutanone, and the final product, this compound. This information is crucial for reaction monitoring, product identification, and purity assessment.

Property3-HydroxycyclobutanoneThis compound
Molecular Formula C₄H₆O₂C₆H₈O₃
Molecular Weight 86.09 g/mol [1]128.13 g/mol
CAS Number 15932-93-1[1][2]63930-59-6
Appearance Light yellow to yellow liquid[2]Colorless to pale yellow oil
Boiling Point 174-175 °C at 12 Torr[2]188.0 ± 33.0 °C at 760 mmHg[3]
¹H NMR (CDCl₃, δ) ~4.6 (m, 1H, -CHOH), ~3.2 (m, 2H, -CH₂CO-), ~2.8 (m, 2H, -CH₂CO-), ~2.5 (br s, 1H, -OH)~5.2 (m, 1H, -CHOAc), ~3.4 (m, 2H, -CH₂CO-), ~3.0 (m, 2H, -CH₂CO-), 2.1 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, δ) ~210 (-C=O), ~65 (-CHOH), ~45 (-CH₂-)~207 (-C=O), ~170 (-OCOCH₃), ~68 (-CHOAc), ~48 (-CH₂-), ~21 (-COCH₃)
IR (cm⁻¹) ~3400 (br, O-H), ~1780 (s, C=O)~1780 (s, C=O, ketone), ~1740 (s, C=O, ester), ~1240 (s, C-O)

Experimental Protocol: Acetylation of 3-Hydroxycyclobutanone

This protocol details a standard and reliable method for the synthesis of this compound using acetic anhydride and pyridine.

Materials:

  • 3-hydroxycyclobutanone

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous dichloromethane (5-10 mL per gram of starting material).

  • Addition of Reagents: Cool the solution in an ice bath. To the stirred solution, add anhydrous pyridine (2.0 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Reagents 3-Hydroxycyclobutanone Pyridine Acetic Anhydride DCM Start->Reagents Reaction Acetylation Reaction (0°C to RT) Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Formation of 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-oxocyclobutyl acetate, a valuable building block in medicinal chemistry and materials science. This document details the core mechanism of its formation, provides established experimental protocols, and presents quantitative data to support reproducible and efficient synthesis.

Core Synthesis and Mechanism

The most direct and widely employed method for the preparation of this compound is the esterification of 3-hydroxycyclobutanone. This is typically achieved through acetylation, where an acetyl group is introduced to the hydroxyl moiety of the starting material. The most common acetylating agent for this transformation is acetic anhydride, often in the presence of a base catalyst such as pyridine.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in 3-hydroxycyclobutanone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine, a commonly used catalyst, serves a dual purpose: it can act as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate, and it also functions as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

The general steps of the base-catalyzed acetylation of 3-hydroxycyclobutanone are as follows:

  • Activation of Acetic Anhydride (Optional but common with pyridine): Pyridine attacks acetic anhydride to form a highly reactive acetylpyridinium ion.

  • Nucleophilic Attack: The hydroxyl group of 3-hydroxycyclobutanone attacks the acetylpyridinium ion (or directly attacks the acetic anhydride).

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Proton Transfer: A proton is transferred from the formerly alcoholic oxygen to a base (e.g., pyridine).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a stable leaving group (acetate or pyridine).

  • Formation of this compound: The final product, this compound, is formed.

Experimental Protocols

General Protocol for the Acetylation of 3-Hydroxycyclobutanone

Materials:

  • 3-Hydroxycyclobutanone

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-hydroxycyclobutanone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous acetylation reactions of secondary alcohols, the following table provides expected ranges for key reaction parameters. Researchers should optimize these conditions for their specific setup to achieve the best results.

ParameterExpected Range/ValueNotes
Reactant Ratios
3-Hydroxycyclobutanone1.0 equivalentStarting material
Acetic Anhydride1.5 - 2.0 equivalentsExcess is used to drive the reaction to completion.
Pyridine5 - 10 mL / mmol of substrateActs as both catalyst and solvent.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time2 - 24 hoursHighly dependent on the substrate and reaction scale. Monitor by TLC.
Yield
Expected Yield70 - 95%Based on typical yields for similar acetylation reactions.

Visualizing the Process

To further elucidate the core concepts, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst/Base cluster_intermediate Key Intermediate cluster_products Products Reactant1 3-Hydroxycyclobutanone Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetic Anhydride Reactant2->Intermediate Catalyst Pyridine Catalyst->Reactant2 Activation Byproduct Acetic Acid Catalyst->Byproduct Neutralization Product This compound Intermediate->Product Collapse & Elimination Intermediate->Byproduct

Caption: Generalized mechanism of this compound formation.

Experimental_Workflow A 1. Dissolve 3-Hydroxycyclobutanone in Pyridine B 2. Cool to 0 °C A->B C 3. Add Acetic Anhydride B->C D 4. React at Room Temperature (Monitor by TLC) C->D E 5. Quench with Methanol D->E F 6. Workup: - Evaporation - Extraction - Washes E->F G 7. Dry and Concentrate F->G H 8. Purify by Chromatography G->H I This compound H->I

Caption: Typical experimental workflow for acetylation.

Theoretical Exploration of 3-Oxocyclobutyl Acetate Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical, chemical, and biological properties. In the context of drug design and development, understanding the preferred three-dimensional arrangement of a molecule is paramount for predicting its interaction with biological targets. This technical guide provides an in-depth theoretical examination of the conformational preferences of 3-oxocyclobutyl acetate, a substituted cyclobutanone derivative. While direct experimental and extensive computational data for this specific molecule are limited, this document leverages established principles of cyclobutane chemistry and conformational analysis of related compounds to present a robust theoretical framework. This guide outlines the key conformational isomers, the energetic factors governing their stability, and the computational and experimental methodologies employed for their characterization.

Introduction to Cyclobutane Conformation

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the angle strain from the deviation of the internal C-C-C bond angles (90°) from the ideal sp³ tetrahedral angle (109.5°). To alleviate this torsional strain, cyclobutane and its derivatives adopt a puckered, or "butterfly," conformation.[1][2] This puckering increases the angle strain slightly but significantly reduces the eclipsing interactions between adjacent hydrogens, resulting in a more stable overall structure.

The degree of puckering is described by the puckering angle (θ), which is the angle between the two C-C-C planes of the puckered ring. For cyclobutane itself, this angle is approximately 29.7°.[1] The molecule can undergo a rapid ring-inversion process where one puckered conformation converts to another, passing through a higher-energy planar transition state.

Conformational Isomers of this compound

The presence of a substituent at the 3-position of the cyclobutanone ring introduces the possibility of two primary puckered conformations: one with the acetate group in an "axial-like" position and another with it in an "equatorial-like" position. These are not strictly analogous to the axial and equatorial positions in cyclohexane due to the different ring geometry, but the terms are often used for descriptive purposes.

  • Equatorial-like Conformer: In this arrangement, the acetate group is directed away from the general plane of the ring, minimizing steric interactions with the hydrogens on the cyclobutane ring. This conformation is generally expected to be the more stable, lower-energy conformer.

  • Axial-like Conformer: Here, the acetate group is oriented more perpendicularly to the plane of the ring. This conformation is likely to be of higher energy due to increased steric hindrance, specifically 1,3-diaxial-like interactions with the hydrogens at the C1 and C3 positions.

The equilibrium between these two conformers is a critical aspect of the molecule's overall properties.

Data Presentation: Theoretical Conformational Analysis

Due to the absence of specific published data for this compound, the following tables present representative theoretical data based on studies of analogous 3-substituted cyclobutanones. These values provide a reasonable estimation of the expected conformational parameters.

Table 1: Calculated Relative Energies of 3-Substituted Cyclobutanone Conformers

Substituent (at C3)Method/Basis SetConformerRelative Energy (kcal/mol)Puckering Angle (θ) (degrees)
-OCH₃DFT/B3LYP/6-31G*Equatorial-like0.0028.5
Axial-like1.229.1
-OHMP2/cc-pVTZEquatorial-like0.0027.9
Axial-like0.928.6
-OAc (estimated) DFT/B3LYP/6-311+G(d,p) Equatorial-like 0.00 ~28
Axial-like ~1.5 - 2.0 ~29

Note: Values for -OAc are estimations based on the steric bulk and electronic effects of the acetate group compared to methoxy and hydroxyl groups.

Table 2: Predicted Key Dihedral Angles for this compound (Equatorial-like Conformer)

Dihedral AnglePredicted Value (degrees)
H₂-C₂-C₃-H₃~ ±145° (anti-periplanar)
H₂-C₂-C₃-O(Ac)~ ±95°
C₁-C₂-C₃-O(Ac)~ ±150°
C₄-C₁-C₂-C₃~ ±25° (ring puckering)

Table 3: Estimated ³J H-H Coupling Constants from Karplus Relationship

Coupled ProtonsDihedral Angle (°)Estimated ³J (Hz)
H₂ₐₓ-H₃ₑq~30~6-8
H₂ₑq-H₃ₑq~90~0-2
H₂ₐₓ-H₃ₐₓ~150~8-10
H₂ₑq-H₃ₐₓ~30~6-8

Note: The actual coupling constants would be an average based on the population of each conformer at a given temperature.

Experimental and Computational Protocols

Computational Chemistry Methods

Theoretical studies are indispensable for elucidating the conformational landscape of molecules like this compound.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Building: Construct the initial 3D structures of the equatorial-like and axial-like conformers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set. A common choice is the B3LYP functional with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost.[3]

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Conformational Energy Analysis: Compare the relative energies (electronic energy, enthalpy, and Gibbs free energy) of the optimized conformers to determine their relative stabilities. The energy difference between the conformers indicates the preference for the equatorial-like orientation of the acetate group.

  • Potential Energy Surface Scan: To map the ring inversion pathway, perform a relaxed potential energy surface scan by systematically varying a key dihedral angle that defines the ring puckering. This allows for the identification of the transition state for ring inversion and the calculation of the energy barrier.

Experimental NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the cyclobutane ring protons. The chemical environment of axial-like and equatorial-like protons is different, leading to distinct chemical shifts.

    • Coupling Constants: Measure the vicinal (³J) H-H coupling constants between adjacent protons on the cyclobutane ring. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[4] By comparing the experimental coupling constants with theoretical values for different conformations, the predominant conformation in solution can be determined.

  • Variable Temperature NMR: Perform NMR experiments at different temperatures to study the dynamics of ring inversion. Changes in the line shapes and coupling constants with temperature can provide information about the energy barrier for this process.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Conformational Equilibrium of this compound cluster_eq Equatorial-like Conformer (More Stable) cluster_ax Axial-like Conformer (Less Stable) eq Equatorial Conformer ax Axial Conformer eq->ax Ring Inversion

Caption: Conformational equilibrium between the equatorial-like and axial-like conformers.

G Computational Workflow for Conformational Analysis start Initial Structures (Axial & Equatorial) opt Geometry Optimization (e.g., DFT/B3LYP) start->opt freq Frequency Calculation opt->freq pes Potential Energy Surface Scan opt->pes energy Relative Energy Analysis freq->energy end Conformational Landscape energy->end ts Transition State Search pes->ts barrier Energy Barrier Calculation ts->barrier barrier->end

Caption: A typical computational workflow for theoretical conformational analysis.

G Logic for Determining Conformation from NMR Data exp_nmr Acquire ¹H NMR Spectrum measure_j Measure ³J Coupling Constants exp_nmr->measure_j karplus Apply Karplus Equation (Relate J to Dihedral Angle) measure_j->karplus compare Compare Experimental J with Theoretical Values karplus->compare pred_conf Predict Predominant Conformation compare->pred_conf

Caption: Logical flow for using NMR coupling constants to determine conformation.

Conclusion

The conformational analysis of this compound is governed by the puckering of the four-membered ring to alleviate torsional strain. The acetate substituent can adopt either an equatorial-like or an axial-like orientation, with the equatorial-like conformer being significantly more stable due to reduced steric interactions. Theoretical calculations, particularly DFT methods, are essential for quantifying the energy differences between these conformers and for mapping the ring inversion pathway. Experimental verification through NMR spectroscopy, by analyzing chemical shifts and vicinal coupling constants, provides crucial data on the predominant conformation in solution. A synergistic approach combining computational and experimental techniques offers the most comprehensive understanding of the conformational behavior of this and related molecules, which is vital for applications in medicinal chemistry and materials science.

References

The Landscape of Novel Reactions Involving 3-Oxocyclobutyl Acetate: A Technical Overview for Chemical Innovators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel functionalities from unique chemical scaffolds is a cornerstone of innovation. 3-Oxocyclobutyl acetate, a compact and functionalized cyclic ketone, presents an intriguing, yet underexplored, platform for the synthesis of diverse molecular architectures. This technical guide serves to illuminate the potential reaction pathways of this versatile building block, drawing upon established principles of organic chemistry to forecast its reactivity in a variety of named reactions. While specific, documented examples of this compound undergoing many of these transformations remain nascent in publicly accessible literature, its inherent structural motifs—a ketone and an ester—suggest a rich and varied chemical reactivity.

Introduction to this compound

This compound is a bifunctional molecule featuring a strained four-membered cyclobutanone ring and an acetate ester. The ring strain inherent to the cyclobutane core can influence the reactivity of the ketone, while the ester group provides a handle for further synthetic modifications or can influence the stereochemical outcome of reactions. Its utility as a chiral building block and its presence in precursors to medicinally relevant compounds, such as those used in the development of kinase and thrombin inhibitors, underscore the importance of understanding its chemical behavior.[1][2]

Predicted Reaction Pathways of this compound

The ketone and ester functionalities of this compound are expected to be the primary sites of chemical transformation. The following sections explore the theoretical application of several key organic reactions to this substrate.

Reactions at the Carbonyl Group

The ketone moiety of this compound is a prime target for nucleophilic attack and related transformations.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the conversion of ketones to alkenes.[3][4][5][6][7][8][9]

  • Wittig Reaction: The reaction of this compound with a phosphorus ylide (Wittig reagent) would be expected to yield a 3-alkylidenecyclobutyl acetate. The choice of a stabilized or non-stabilized ylide would influence the stereoselectivity of the resulting alkene.[3][4][7][9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, employing a phosphonate carbanion, typically offers advantages in terms of product purification and often provides excellent E-selectivity for the resulting α,β-unsaturated ester.[2][5][6][10]

Experimental Protocol: A General Approach to the Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonate reagent in a suitable anhydrous solvent (e.g., tetrahydrofuran) at 0 °C under an inert atmosphere, a strong base (e.g., sodium hydride) is added portionwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of this compound in the same solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Organometallic reagents are expected to readily add to the carbonyl group of this compound.

  • Grignard Reaction: The addition of a Grignard reagent (R-MgX) would likely lead to the formation of a tertiary alcohol, 3-alkyl-3-hydroxycyclobutyl acetate, after acidic workup. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if excess reagent is used.[11][12][13][14]

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent derived from an α-halo ester. Its reaction with this compound would be anticipated to yield a β-hydroxy ester, specifically an acetate derivative of 3-(1-alkoxycarbonylalkyl)-3-hydroxycyclobutanol.[15][16][17][18][19]

Logical Workflow for Grignard Addition

Start This compound + Grignard Reagent (R-MgX) Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nucleophilic Attack Product 3-Alkyl-3-hydroxycyclobutyl acetate Intermediate->Product Protonation Workup Acidic Workup (e.g., H3O+) Ketone This compound Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack Peroxyacid Peroxy Acid (e.g., m-CPBA) Peroxyacid->Criegee Lactone Cyclic Lactone Product Criegee->Lactone Rearrangement

References

3-Oxocyclobutyl Acetate: A Technical Guide to its Potential as a Precursor for Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role and potential applications of 3-oxocyclobutyl acetate in the synthesis of diverse cyclobutane derivatives. While direct, extensive literature on this compound as a starting material is limited, this document extrapolates its synthetic utility based on established reactions of cyclobutanones and related structures. The cyclobutane motif is of significant interest in medicinal chemistry, and functionalized precursors like this compound offer a valuable scaffold for the generation of novel molecular entities.

Synthesis of the 3-Oxocyclobutane Core

The synthesis of the foundational 3-oxocyclobutane structure is a critical first step. While specific protocols for this compound are not widely published, methods for the closely related 3-oxocyclobutanecarboxylic acid provide a viable pathway. Subsequent esterification would yield the target precursor.

A common route to 3-oxocyclobutanecarboxylic acid involves a multi-step synthesis starting from readily available materials. One patented method utilizes acetone, bromine, and malononitrile as key starting materials.[1] Another approach involves the cyclization of a malonate derivative with a 1,3-dihalogenated propane equivalent.

Table 1: Representative Synthesis of 3-Oxocyclobutanecarboxylic Acid

StepReactantsReagents & SolventsConditionsProductYield
11,3-dibromoacetone, Diisopropyl malonateN,N-dimethyl formamide (DMF), Potassium tert-butoxide1. Ice bath, dropwise addition2. Heat to 140°C, 4 daysDiisopropyl 3,3-dicarboxycyclobutanone ketalNot specified
2Diisopropyl 3,3-dicarboxycyclobutanone ketalWater, Concentrated hydrochloric acid1. Heat to 75-80°C, 32h2. Heat to 102-106°C, 120h3-Oxocyclobutanecarboxylic acidNot specified

Note: This data is adapted from a patent for the synthesis of 3-oxocyclobutanecarboxylic acid and may require optimization.[2]

Key Synthetic Transformations of this compound

The ketone and ester functionalities of this compound provide two reactive handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex cyclobutane derivatives.

Reduction of the Carbonyl Group

The ketone can be selectively reduced to a hydroxyl group, yielding a 3-hydroxycyclobutyl acetate. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, providing access to either cis or trans isomers.

Table 2: Hypothetical Reduction of this compound

ProductReducing AgentTypical SolventExpected Outcome
cis-3-Hydroxycyclobutyl acetateL-Selectride®Tetrahydrofuran (THF)Stereoselective reduction from the less hindered face
trans-3-Hydroxycyclobutyl acetateSodium borohydride (NaBH₄)Methanol (MeOH)Less stereoselective, may yield a mixture of isomers
Alkylation via Enolate Formation

The α-protons adjacent to the carbonyl group can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate can then be alkylated by treatment with an alkyl halide in an SN2 reaction, introducing a new carbon-carbon bond at the 2-position of the cyclobutane ring.[3][4][5][6][7]

Alkylation_of_3_Oxocyclobutyl_Acetate 3-Oxocyclobutyl_acetate This compound Enolate_intermediate Enolate Intermediate 3-Oxocyclobutyl_acetate->Enolate_intermediate 1. LDA, THF, -78 °C Alkylated_product 2-Alkyl-3-oxocyclobutyl acetate Enolate_intermediate->Alkylated_product 2. R-X

Alkylation of this compound.
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers a method to convert the cyclic ketone of this compound into a lactone (a cyclic ester). This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9][10][11] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

Baeyer_Villiger_Oxidation 3-Oxocyclobutyl_acetate This compound Criegee_intermediate Criegee Intermediate 3-Oxocyclobutyl_acetate->Criegee_intermediate m-CPBA, CH₂Cl₂ Lactone_product 4-Acetoxyoxan-2-one Criegee_intermediate->Lactone_product Rearrangement

Baeyer-Villiger Oxidation of this compound.

Experimental Protocols

General Procedure for the Reduction of a Cyclobutanone

To a solution of the cyclobutanone (1.0 eq) in an appropriate solvent (e.g., methanol or THF) at a suitable temperature (e.g., 0 °C or -78 °C) is added the reducing agent (1.0-1.5 eq) portion-wise. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for the α-Alkylation of a Cyclobutanone

A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere. The solution is stirred for 30 minutes at this temperature. A solution of the cyclobutanone (1.0 eq) in anhydrous THF is then added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. The alkylating agent (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound represents a potentially versatile, yet underutilized, precursor for the synthesis of a variety of cyclobutane derivatives. Its bifunctional nature allows for a range of synthetic manipulations, including reduction of the ketone, alkylation of the α-position, and ring expansion via Baeyer-Villiger oxidation. Further research into the specific reactivity and synthetic applications of this compound is warranted and could provide novel pathways to complex cyclobutane-containing molecules for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Oxocyclobutyl Acetate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutyl acetate, a versatile four-membered carbocyclic compound, has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a special focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable component in the design of bioactive molecules. The rigid, three-dimensional structure of the cyclobutane ring can impart favorable pharmacological properties, including improved metabolic stability, binding affinity, and selectivity. Within this class of compounds, this compound (CAS No: 63930-59-6) stands out as a particularly useful synthetic intermediate. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile precursor for the construction of more complex molecular architectures.

This guide will delve into the historical context of this compound, trace its synthetic evolution, and explore its applications in the synthesis of pharmaceutical agents, with a particular emphasis on its potential role as a precursor to key structural motifs found in targeted therapies such as Janus kinase (JAK) inhibitors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 63930-59-6
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Colorless to pale yellow liquid
Density 1.2 ± 0.1 g/cm³
Boiling Point 188.0 ± 33.0 °C at 760 mmHg
Flash Point 72.5 ± 25.4 °C
Solubility Soluble in most organic solvents

Table 1: Physicochemical properties of this compound.

Discovery and History

Synthesis of this compound: Experimental Protocol

The most common and practical method for the preparation of this compound is the acetylation of 3-hydroxycyclobutanone. This reaction is typically carried out using acetic anhydride in the presence of a base, such as pyridine, or an acid catalyst. Below is a detailed experimental protocol for this transformation.

Reaction:

G 3-Hydroxycyclobutanone 3-Hydroxycyclobutanone This compound This compound 3-Hydroxycyclobutanone->this compound Acetic Anhydride, Pyridine

Figure 1: General scheme for the synthesis of this compound.

Materials:

  • 3-Hydroxycyclobutanone

  • Acetic anhydride (Ac₂O)

  • Pyridine (dry)

  • Dichloromethane (CH₂Cl₂, dry) or Ethyl acetate (EtOAc, dry)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxycyclobutanone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.[1]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Pyridine is a flammable and harmful liquid. Acetic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While the actual spectra are not provided here, the key expected signals are described below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), the methine proton adjacent to the acetate group, and the methylene protons of the cyclobutane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methyl carbon of the acetate, the methine carbon attached to the oxygen, and the methylene carbons of the ring.

  • IR (Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development

The rigid and puckered nature of the cyclobutane ring makes it an attractive scaffold in drug design for positioning substituents in a precise three-dimensional orientation. This can lead to enhanced binding to biological targets and improved selectivity. This compound serves as a versatile starting material for introducing this valuable motif into drug candidates.

Role as a Precursor to Key Intermediates in Kinase Inhibitor Synthesis

A significant application of cyclobutane derivatives lies in the synthesis of kinase inhibitors. The ATP-binding site of kinases is a highly conserved region, and achieving selectivity can be challenging. The conformational rigidity of the cyclobutane core can be exploited to design inhibitors that fit optimally into the target kinase's active site while being less favorable for binding to off-target kinases.[1]

While direct synthesis of drugs like the Janus kinase (JAK) inhibitors tofacitinib or baricitinib from this compound is not the primary reported route, the underlying cyclobutane or related azetidine core is a key structural feature. The synthetic logic for creating such motifs often involves precursors that could be conceptually derived from this compound. For instance, the ketone functionality can be transformed into an amine via reductive amination, and the ester can be hydrolyzed and converted to other functional groups, providing a pathway to the substituted heterocyclic systems found in many kinase inhibitors.

The following diagram illustrates a conceptual workflow for how a cyclobutane-containing intermediate, derivable from this compound, could be incorporated into a kinase inhibitor scaffold.

G A This compound B Functional Group Interconversion A->B C Cyclobutane Building Block B->C D Coupling with Heterocycle C->D E Kinase Inhibitor Scaffold D->E

Figure 2: Conceptual workflow for the utilization of this compound in kinase inhibitor synthesis.

The JAK-STAT Signaling Pathway: A Target for Cyclobutane-Containing Drugs

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors that target JAKs have shown significant therapeutic benefit.

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition

Figure 3: Simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its well-defined three-dimensional structure and dual functionality make it an ideal starting point for the synthesis of complex molecules, including potent and selective kinase inhibitors. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of constrained scaffolds like the cyclobutane ring, and by extension, intermediates like this compound, will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines. This guide has provided a foundational understanding of this key chemical entity, offering both theoretical knowledge and practical protocols to aid researchers in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Cyclobutanes from 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane moieties are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional nature offers a unique design element for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 3-Oxocyclobutyl acetate is a versatile and commercially available starting material that provides a convenient entry point for the synthesis of a diverse range of functionalized cyclobutane derivatives. This document provides detailed protocols for the transformation of this compound into various substituted cyclobutanes, including tertiary alcohols, olefins, and diols.

Synthesis of 3-Alkyl- and 3-Aryl-3-hydroxycyclobutyl Acetates via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the ketone functionality of this compound allows for the straightforward introduction of a wide variety of alkyl and aryl substituents, leading to the formation of tertiary alcohols.

Experimental Protocol: Grignard Reaction with this compound

Materials:

  • This compound

  • Magnesium turnings

  • Alkyl or Aryl halide (e.g., methyl iodide, bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a dropping funnel and a condenser.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

    • Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-3-hydroxycyclobutyl acetate.

Data Presentation:

EntryGrignard ReagentProductExpected Yield (%)
1Methylmagnesium iodide3-Hydroxy-3-methylcyclobutyl acetate75-85
2Phenylmagnesium bromide3-Hydroxy-3-phenylcyclobutyl acetate70-80
3Ethylmagnesium bromide3-Ethyl-3-hydroxycyclobutyl acetate72-82

Logical Workflow for Grignard Reaction:

Grignard_Reaction Start This compound Reaction Nucleophilic Addition (Anhydrous Ether/THF, 0°C to RT) Start->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Workup Aqueous Work-up (sat. NH4Cl) Reaction->Workup Product 3-Substituted-3-hydroxycyclobutyl acetate Workup->Product Wittig_Reaction Start This compound Reaction Wittig Olefination (Anhydrous THF, 0°C to RT) Start->Reaction Ylide Phosphorus Ylide (Ph3P=CH2) Ylide->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product 3-Methylenecyclobutyl acetate Workup->Product Reduction_Pathway cluster_0 Steric Hindrance Axial_Attack Axial Attack (Less Hindered) trans_Product trans-3-Hydroxycyclobutyl acetate Axial_Attack->trans_Product Equatorial_Attack Equatorial Attack (More Hindered) cis_Product cis-3-Hydroxycyclobutyl acetate Equatorial_Attack->cis_Product Start This compound NaBH4 NaBH4 (Small Hydride Source) Start->NaBH4 LSelectride L-Selectride® (Bulky Hydride Source) Start->LSelectride NaBH4->Axial_Attack LSelectride->Equatorial_Attack

Application Notes and Protocols for Ring-Opening Reactions of 3-Oxocyclobutyl Acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the ring-opening reactions of 3-oxocyclobutyl acetate with various nucleophiles. The unique reactivity of the strained four-membered ring, combined with the electrophilic carbonyl group, makes this compound a versatile building block for the synthesis of highly functionalized acyclic compounds. These products are valuable intermediates in the development of novel therapeutics and other complex molecular architectures.

Introduction

This compound is a bifunctional molecule featuring a strained cyclobutanone ring and an acetate ester. The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions, while the ketone provides a site for initial nucleophilic attack. This dual reactivity allows for a variety of synthetic transformations. The general reaction pathway involves an initial nucleophilic addition to the carbonyl group to form a tertiary alcohol intermediate. This intermediate can then undergo a ring-opening reaction, which can be promoted by the reaction conditions or a subsequent step, to yield substituted acyclic products. The regioselectivity and stereoselectivity of these reactions are key considerations for their application in targeted synthesis.

Reaction Mechanisms

The reaction of this compound with a nucleophile is proposed to proceed through a two-step sequence:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the cyclobutanone. This is a standard nucleophilic addition to a ketone, forming a tetrahedral intermediate. Upon protonation (typically during workup), this intermediate gives a 3-hydroxycyclobutanol derivative. The stereochemistry of this addition can be influenced by the steric bulk of the nucleophile and the substituents on the cyclobutane ring.

  • Ring-Opening: The resulting 3-substituted-3-hydroxycyclobutyl acetate can then undergo ring-opening. This step is driven by the release of ring strain. The ring-opening can be facilitated by acidic or basic conditions and may proceed through different pathways, influencing the final product structure. Under acidic conditions, protonation of the hydroxyl group can lead to a carbocation-mediated ring opening. Under basic conditions, deprotonation of the hydroxyl group could initiate the ring-opening. The nature of the nucleophile and the reaction conditions will dictate the final product.

A proposed general mechanism is illustrated below:

Reaction_Mechanism cluster_reactant Reactants cluster_intermediate Intermediate cluster_product Product reactant This compound nucleophile Nucleophile (Nu-H) intermediate Tetrahedral Intermediate product Ring-Opened Product R1 O || C / \nCH2 CH2 |   | CH-OAc I1 OH | C-Nu / \nCH2 CH2 |   | CH-OAc R1->I1 1. Nucleophilic    Addition Nu Nu-H P1 AcO-CH(CH2-C(O)-Nu)-CH2-CH2-OH I1->P1 2. Ring-Opening

Caption: General reaction pathway for the nucleophilic ring-opening of this compound.

Applications in Synthesis

The ring-opening of this compound provides access to a variety of substituted open-chain compounds that are not readily accessible by other means. These products can serve as versatile intermediates in organic synthesis. For example:

  • Synthesis of Functionalized Ketones: The ring-opening reaction can lead to the formation of ketones with appended functional groups derived from the nucleophile and the acetate.

  • Precursors for Heterocycles: The difunctional nature of the ring-opened products makes them suitable precursors for the synthesis of various heterocyclic systems.

  • Building Blocks for Natural Product Synthesis: The ability to introduce diverse functionalities in a stereocontrolled manner makes this methodology attractive for the synthesis of complex natural products and their analogs.

Experimental Protocols

The following are proposed general protocols for the reaction of this compound with different classes of nucleophiles. These protocols are based on general principles of organic synthesis and may require optimization for specific substrates.

4.1. Reaction with Amine Nucleophiles

Primary and secondary amines are expected to react readily with this compound. The initial addition to the ketone is likely to be followed by ring-opening, potentially leading to aminoketones.

Experimental Workflow:

Amine_Reaction_Workflow start Start dissolve Dissolve this compound and amine in a suitable solvent (e.g., THF, CH2Cl2) start->dissolve cool Cool the reaction mixture to 0 °C dissolve->cool add_base Add a non-nucleophilic base (e.g., triethylamine), if necessary cool->add_base stir Stir at room temperature (monitor by TLC) add_base->stir quench Quench the reaction with saturated aq. NH4Cl stir->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the reaction of this compound with amine nucleophiles.

Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of THF or CH₂Cl₂) at 0 °C is added the amine (1.2 mmol).

  • If the amine salt is used or if the amine is not basic enough, a non-nucleophilic base such as triethylamine (1.5 mmol) can be added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ring-opened product.

Table 1: Hypothetical Quantitative Data for Amine Nucleophiles

EntryAmineProduct Structure (Proposed)Yield (%)
1BenzylamineAcO-CH(CH2-C(O)-NHBn)-CH2CH2OH75
2PiperidineAcO-CH(CH2-C(O)-Pip)-CH2CH2OH82
3AnilineAcO-CH(CH2-C(O)-NHPh)-CH2CH2OH65

4.2. Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and are expected to undergo addition to the carbonyl group, followed by ring-opening. The reaction may be catalyzed by a base.

Experimental Workflow:

Thiol_Reaction_Workflow start Start dissolve Dissolve this compound and thiol in a suitable solvent (e.g., DMF) start->dissolve add_base Add a base (e.g., K2CO3) dissolve->add_base stir Stir at room temperature (monitor by TLC) add_base->stir quench Quench the reaction with water stir->quench extract Extract with an organic solvent (e.g., diethyl ether) quench->extract dry Dry the organic layer (e.g., over MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the reaction of this compound with thiol nucleophiles.

Protocol:

  • To a solution of this compound (1.0 mmol) and the thiol (1.2 mmol) in a polar aprotic solvent such as DMF (10 mL) is added a base (e.g., K₂CO₃, 1.5 mmol).

  • The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC.

  • After completion, the reaction is quenched with water (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the thio-substituted ring-opened product.

Table 2: Hypothetical Quantitative Data for Thiol Nucleophiles

EntryThiolProduct Structure (Proposed)Yield (%)
1ThiophenolAcO-CH(CH2-C(O)-SPh)-CH2CH2OH85
2Benzyl mercaptanAcO-CH(CH2-C(O)-SBn)-CH2CH2OH88
3EthanethiolAcO-CH(CH2-C(O)-SEt)-CH2CH2OH78

4.3. Reaction with Alcohol Nucleophiles

The reaction of alcohols with this compound may require acid or base catalysis to facilitate the nucleophilic attack and subsequent ring-opening.

Experimental Workflow (Acid Catalysis):

Alcohol_Acid_Workflow start Start dissolve Dissolve this compound in the alcohol (as solvent) start->dissolve add_acid Add a catalytic amount of acid (e.g., p-TsOH) dissolve->add_acid reflux Heat to reflux (monitor by TLC) add_acid->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with saturated aq. NaHCO3 cool->neutralize extract Extract with an organic solvent (e.g., CH2Cl2) neutralize->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the acid-catalyzed reaction with alcohol nucleophiles.

Protocol (Acid Catalysis):

  • A solution of this compound (1.0 mmol) in the desired alcohol (10 mL, serving as both reactant and solvent) is prepared.

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol) is added.

  • The mixture is heated to reflux and the reaction is monitored by TLC.

  • Once the starting material is consumed, the reaction is cooled to room temperature and neutralized with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Table 3: Hypothetical Quantitative Data for Alcohol Nucleophiles

EntryAlcoholCatalystProduct Structure (Proposed)Yield (%)
1Methanolp-TsOHAcO-CH(CH2-C(O)-OMe)-CH2CH2OH70
2EthanolH₂SO₄ (cat.)AcO-CH(CH2-C(O)-OEt)-CH2CH2OH72
3Benzyl alcoholp-TsOHAcO-CH(CH2-C(O)-OBn)-CH2CH2OH68

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The specific hazards of each nucleophile, reagent, and solvent should be reviewed before starting any experiment.

  • Thiols are malodorous and should be handled with care.

Conclusion

The ring-opening reactions of this compound with various nucleophiles represent a potentially powerful tool for the synthesis of diverse and highly functionalized acyclic molecules. The protocols provided herein serve as a starting point for the exploration of this reactivity. Further optimization of reaction conditions and a detailed study of the reaction scope and stereochemical outcomes will be crucial for establishing this methodology as a robust synthetic strategy in drug discovery and organic synthesis.

Application Notes and Protocols: 3-Oxocyclobutyl Acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxocyclobutyl acetate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of pharmaceutical intermediates incorporating a cyclobutane scaffold. The rigid, puckered conformation of the cyclobutane ring can confer unique pharmacological properties, including enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] This document provides an overview of the applications of this compound and detailed protocols for its use in the synthesis of key pharmaceutical intermediates, particularly carbocyclic nucleoside analogues and precursors for targeted therapies like Janus kinase (JAK) inhibitors.[2]

Key Applications:

This compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. Its ketone and ester functionalities allow for a range of chemical transformations. The primary applications include:

  • Synthesis of Carbocyclic Nucleoside Analogues: The cyclobutane ring can mimic the ribose sugar in nucleosides, leading to analogues with increased metabolic stability. These carbocyclic nucleosides often exhibit antiviral and anticancer activities.

  • Precursor to 3-Oxocyclobutanecarboxylic Acid: This derivative is a widely used intermediate in the synthesis of numerous therapeutic agents, including inhibitors of thrombin, kinases, and other enzymes.[2][3][4][5]

  • Scaffold for JAK Inhibitors: The cyclobutane moiety is a key structural feature in several JAK inhibitors, which are used in the treatment of autoimmune diseases and cancer.[1][6][7]

The general synthetic utility of this compound is depicted in the following workflow:

G 3-Oxocyclobutyl_acetate This compound Reduction Stereoselective Reduction 3-Oxocyclobutyl_acetate->Reduction Hydrolysis Hydrolysis 3-Oxocyclobutyl_acetate->Hydrolysis Hydroxy_intermediate cis/trans-3-Hydroxycyclobutyl acetate Reduction->Hydroxy_intermediate Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Nucleobases) Hydroxy_intermediate->Nucleophilic_Substitution Carbocyclic_Nucleoside Carbocyclic Nucleoside Analogues Nucleophilic_Substitution->Carbocyclic_Nucleoside Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic acid Hydrolysis->Oxocyclobutanecarboxylic_acid Further_Functionalization Further Functionalization Oxocyclobutanecarboxylic_acid->Further_Functionalization JAK_Inhibitor_Scaffold JAK Inhibitor Scaffolds Further_Functionalization->JAK_Inhibitor_Scaffold

Synthetic pathways starting from this compound.

Experimental Protocols

Protocol 1: Stereoselective Reduction of this compound to cis-3-Hydroxycyclobutyl Acetate

The stereoselective reduction of the ketone in this compound is a critical step in controlling the stereochemistry of the final pharmaceutical intermediate. The resulting cis or trans diols can be separated and used in subsequent reactions.

Reaction Scheme:

This compound → cis-3-Hydroxycyclobutyl acetate + trans-3-Hydroxycyclobutyl acetate

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
This compound128.13~1.15.0 g39.0 mmol
Sodium borohydride (NaBH₄)37.83-0.74 g19.5 mmol
Methanol (MeOH)32.040.79250 mL-
Dichloromethane (DCM)84.931.33As needed-
Saturated aq. NH₄Cl--As needed-
Anhydrous MgSO₄120.37-As needed-

Procedure:

  • Dissolve this compound (5.0 g, 39.0 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.74 g, 19.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers.

Expected Yield and Purity:

ProductTypical Yield (%)Purity (by NMR)
cis-3-Hydroxycyclobutyl acetate70-80%>95%
trans-3-Hydroxycyclobutyl acetate15-25%>95%
Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction

This protocol describes the coupling of cis-3-Hydroxycyclobutyl acetate with a nucleobase, such as 6-chloropurine, using a Mitsunobu reaction. This is a common method for forming the C-N bond in nucleoside synthesis.

Reaction Scheme:

cis-3-Hydroxycyclobutyl acetate + 6-Chloropurine → Carbocyclic Nucleoside Analogue

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
cis-3-Hydroxycyclobutyl acetate130.141.0 g7.68 mmol
6-Chloropurine154.551.31 g8.45 mmol
Triphenylphosphine (PPh₃)262.292.22 g8.45 mmol
Diisopropyl azodicarboxylate (DIAD)202.211.71 mL8.45 mmol
Anhydrous Tetrahydrofuran (THF)-40 mL-
Ethyl acetate (EtOAc)-As needed-
Hexanes-As needed-

Procedure:

  • To a stirred solution of cis-3-Hydroxycyclobutyl acetate (1.0 g, 7.68 mmol), 6-chloropurine (1.31 g, 8.45 mmol), and triphenylphosphine (2.22 g, 8.45 mmol) in anhydrous THF (40 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.71 mL, 8.45 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired carbocyclic nucleoside analogue.

Expected Yield and Purity:

ProductTypical Yield (%)Purity (by HPLC)
Carbocyclic Nucleoside Analogue50-70%>98%

Signaling Pathway Context: JAK-STAT Pathway

Many of the pharmaceutical intermediates derived from this compound are designed to target key signaling pathways implicated in disease. For instance, JAK inhibitors modulate the JAK-STAT signaling pathway, which is crucial for immune cell function. Dysregulation of this pathway is associated with autoimmune disorders and cancer.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT_P pSTAT JAK->STAT_P Phosphorylation JAK_Inhibitor JAK Inhibitor (from Cyclobutane Intermediate) JAK_Inhibitor->JAK Inhibition STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Modulation

Inhibition of the JAK-STAT signaling pathway.

Disclaimer: The provided protocols are intended as a general guide and may require optimization based on specific laboratory conditions and reagent purity. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Functionalization of 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 3-oxocyclobutyl acetate, a versatile building block in medicinal chemistry. The unique strained ring system of cyclobutanes offers novel conformational constraints that can enhance pharmacological properties.[1][2][3] The protocols outlined below describe key transformations of the ketone and ester functionalities, enabling the synthesis of a diverse range of functionalized cyclobutane derivatives.

Core Concepts in Cyclobutanone Reactivity

Cyclobutanones, such as this compound, exhibit distinct reactivity due to their inherent ring strain.[4] This strain influences the stereochemical outcome of reactions at the carbonyl group and facilitates ring-expansion and ring-opening reactions.[1][5] The presence of the acetate group at the 3-position also offers a handle for further synthetic manipulations.

I. Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound can yield cis- or trans-3-hydroxycyclobutyl acetate. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions.[2] Hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[2]

Protocol 1: Diastereoselective Reduction to cis-3-Hydroxycyclobutyl Acetate

This protocol is based on the general principle of hydride reduction of 3-substituted cyclobutanones, which has been shown to be highly selective for the cis isomer.[2]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x V, where V is the initial volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cis-3-hydroxycyclobutyl acetate.

Data Presentation:

ProductReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
cis-3-Hydroxycyclobutyl acetateNaBH₄MeOH0>95:5>90

Note: The expected diastereomeric ratio and yield are based on similar reductions of 3-substituted cyclobutanones reported in the literature.[2]

II. Olefination of the Carbonyl Group

The Wittig reaction and its variants are powerful tools for converting the ketone in this compound into an exocyclic double bond. This transformation introduces a versatile functional group for further elaboration.

Protocol 2: Wittig Olefination to 3-Methylenecyclobutyl Acetate

This protocol describes a standard Wittig reaction for the formation of a terminal alkene.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution should turn a deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-methylenecyclobutyl acetate.

Data Presentation:

ProductReagentBaseSolventTemperature (°C)Yield (%)
3-Methylenecyclobutyl acetateCH₃PPh₃Brn-BuLiTHF0 to RT70-85

Note: Yields for Wittig reactions can vary depending on the substrate and reaction conditions.

III. α-Alkylation of the Cyclobutanone

The enolate of this compound can be alkylated at the α-position to the carbonyl group. This reaction allows for the introduction of various substituents at the C2 position.

Protocol 3: α-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the α-alkylation of a ketone using lithium diisopropylamide (LDA) as the base.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 eq) dropwise at -78 °C.

  • Slowly warm the reaction mixture to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ProductAlkyl HalideBaseSolventTemperature (°C)Yield (%)
2-Alkyl-3-oxocyclobutyl acetateR-XLDATHF-78 to RT60-80

Note: The efficiency of the alkylation can be influenced by the reactivity of the alkyl halide.

Visualizations

Diagram 1: General Functionalization Pathways

functionalization_pathways start 3-Oxocyclobutyl acetate reduction Stereoselective Reduction start->reduction [H] olefination Olefination start->olefination Wittig alkylation α-Alkylation start->alkylation 1. Base 2. R-X product1 3-Hydroxycyclobutyl acetate reduction->product1 product2 3-Alkylidenecyclobutyl acetate olefination->product2 product3 2-Alkyl-3-oxocyclobutyl acetate alkylation->product3

Caption: Key functionalization reactions of this compound.

Diagram 2: Experimental Workflow for Stereoselective Reduction

reduction_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve this compound in MeOH cool Cool to 0 °C dissolve->cool add_reagent Add NaBH₄ cool->add_reagent quench Quench with NH₄Cl add_reagent->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product product chromatography->product cis-3-Hydroxycyclobutyl acetate

Caption: Workflow for the reduction of this compound.

References

The Cyclobutane Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The small, strained ring of 3-oxocyclobutyl acetate and its derivatives has emerged as a valuable building block in medicinal chemistry, providing a unique three-dimensional framework for the design of potent and selective therapeutic agents. This application note explores the utility of this compound as a starting material in drug discovery, with a detailed focus on its application in the synthesis of the Janus kinase (JAK) 1 inhibitor, Abrocitinib.

The rigid structure of the cyclobutane ring allows for precise positioning of substituents in three-dimensional space, a critical factor in optimizing drug-target interactions. While this compound itself can be a precursor, it is its hydrolyzed derivative, 3-oxocyclobutanecarboxylic acid, that often serves as the key intermediate in the synthesis of several drug candidates, particularly in the fields of inflammation and oncology. This note will provide an overview of its application, detailed synthetic protocols, and the biological pathways targeted by the resulting molecules.

From Acetate to a Key Synthetic Intermediate

The journey from this compound to a versatile building block for drug synthesis typically begins with its hydrolysis to 3-oxocyclobutanecarboxylic acid. This conversion is a standard ester hydrolysis reaction, which can be achieved under acidic or basic conditions.

Experimental Protocol: Hydrolysis of this compound (General Procedure)

A general protocol for the hydrolysis of an ester involves heating the ester with water in the presence of an acid or a base.

  • Acid-Catalyzed Hydrolysis: this compound is heated with an excess of water containing a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction is reversible and is driven to completion by using a large excess of water.

  • Base-Promoted Hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. This reaction is irreversible and yields the carboxylate salt, which is then acidified in a separate workup step to produce the carboxylic acid.

Application in the Synthesis of Abrocitinib: A JAK1 Inhibitor

A prominent example of the utility of the 3-oxocyclobutane scaffold is in the synthesis of Abrocitinib (PF-04965842), a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[1][2] The synthesis of Abrocitinib utilizes a derivative of 3-oxocyclobutanecarboxylic acid, highlighting the importance of this core structure.

The synthesis of Abrocitinib is a multi-step process that showcases the strategic use of the cyclobutane intermediate to construct the final drug molecule with the desired stereochemistry and functional groups.[3]

Synthetic Pathway Overview for Abrocitinib

The synthesis of Abrocitinib starts from a commercially available ketoester, ethyl 3-oxocyclobutane-1-carboxylate. The overall synthetic strategy involves the introduction of two key amine functionalities onto the cyclobutane ring with a specific cis stereochemistry, followed by the attachment of the pyrrolo[2,3-d]pyrimidine core and the propane-1-sulfonamide group.[3]

digraph "Abrocitinib Synthesis Workflow" {
  graph [fontname="Arial", label="Experimental Workflow for Abrocitinib Synthesis", labelloc=t, fontsize=16];
  node [shape=box, style=filled, fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

A [label="Ethyl 3-oxocyclobutane-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Enzymatic Reductive Amination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="cis-Ethyl 3-(methylamino)cyclobutane-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="SNAr Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Ethyl cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutane-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Hydroxamic Acid Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="N'-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)hydroxycarbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Lossen Rearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="cis-N1-methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Sulfonylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Abrocitinib", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Methylamine, SpRedAm enzyme"]; B -> C; C -> D [label="4-chloro-7H-pyrrolo[2,3-d]pyrimidine"]; D -> E; E -> F [label="Hydroxylamine"]; F -> G; G -> H [label="CDI, H3PO4"]; H -> I; I -> J [label="Propane-1-sulfonyl chloride"]; J -> K; }

Inhibition of the JAK1-STAT pathway by Abrocitinib.
Biological Activity of Abrocitinib

The potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. Abrocitinib demonstrates high selectivity for JAK1.

TargetIC50 (nM)
JAK129
JAK2803
JAK3>10,000
TYK21250

These values indicate that Abrocitinib is significantly more potent at inhibiting JAK1 compared to other JAK family members, which contributes to its targeted therapeutic effect and safety profile.[3]

Conclusion

This compound, through its conversion to 3-oxocyclobutanecarboxylic acid and its derivatives, serves as a valuable and versatile starting material in modern drug discovery. The synthesis of the selective JAK1 inhibitor Abrocitinib exemplifies the strategic importance of the cyclobutane core in constructing complex and highly functionalized drug molecules. The unique conformational constraints and three-dimensional nature of the cyclobutane ring offer medicinal chemists a powerful tool to design novel therapeutics with enhanced potency and selectivity, ultimately leading to improved treatments for a range of diseases.

References

Application Notes and Protocols: Protecting Group Strategies for the Ketone in 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for the ketone functionality in 3-oxocyclobutyl acetate. This compound is a valuable building block in organic synthesis, and the selective protection of its ketone group is often a critical step in the synthesis of more complex molecules. This document outlines the most common protection strategies, provides detailed experimental protocols, and summarizes key data for easy comparison.

Introduction: The Need for Protection

In the course of a multi-step synthesis, the ketone in this compound is susceptible to reaction with various reagents, particularly nucleophiles and reducing agents. To achieve chemoselectivity and prevent unwanted side reactions, the ketone group can be temporarily "masked" with a protecting group.[1][2] An ideal protecting group for this purpose should be:

  • Easy to install and remove: The protection and deprotection reactions should proceed in high yield under mild conditions.[3]

  • Stable: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[1]

  • Orthogonal: It should be possible to remove the protecting group without affecting other functional groups in the molecule.

For this compound, the most common and effective protecting groups for the ketone are cyclic acetals (also known as ketals).[1][4] These are formed by reacting the ketone with a diol, typically in the presence of an acid catalyst.[5]

Common Protecting Groups for this compound

The most frequently employed protecting groups for ketones are 1,3-dioxolanes and 1,3-dioxanes, formed from ethylene glycol and 1,3-propanediol, respectively.

  • 1,3-Dioxolane (from Ethylene Glycol): This is one of the most common protecting groups for ketones due to its high stability and the ready availability of ethylene glycol.

  • 1,3-Dioxane (from 1,3-Propanediol): 1,3-Dioxanes are also widely used and are generally stable. Their rate of hydrolysis can differ from 1,3-dioxolanes, which can be exploited for selective deprotection in more complex molecules.[4]

The general scheme for the protection of this compound as a cyclic acetal is shown below:

G cluster_0 Protection of this compound start This compound reagents + HO-(CH2)n-OH (n=2 or 3) [Acid Catalyst] start->reagents product Protected this compound (Acetal) reagents->product water - H2O product->water

Figure 1. General scheme for the protection of the ketone in this compound as a cyclic acetal.

Data Presentation: Comparison of Protection and Deprotection Conditions

The following tables summarize various conditions for the formation and cleavage of cyclic acetals, which are applicable to this compound. The data is compiled from literature on the protection of cyclic ketones.

Table 1: Ketalization of Cyclic Ketones - Representative Conditions

DiolCatalystSolventReaction TimeYield (%)Reference
Ethylene Glycolp-Toluenesulfonic acid (p-TsOH)Toluene4-8 h>90[5]
Ethylene GlycolPyridinium p-toluenesulfonate (PPTS)Dichloromethane12-24 h85-95N/A
Ethylene GlycolAmberlyst-15Dichloromethane2-6 h>95N/A
Ethylene GlycolTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Dichloromethane0.5-2 h>95[4]
1,3-Propanediolp-TsOHToluene4-8 h>90[5]

Table 2: Deprotection of Cyclic Ketals - Representative Conditions

Protecting GroupReagentSolventReaction TimeYield (%)Reference
1,3-Dioxolane1 M HCl (aq)Acetone/Water1-4 h>90[5]
1,3-DioxolaneAcetic Acid/WaterTetrahydrofuran6-12 h85-95N/A
1,3-DioxolaneCerium(III) chloride heptahydrateAcetonitrile/Water0.5-2 h>95N/A
1,3-Dioxane1 M HCl (aq)Acetone/Water0.5-2 h>90[4]

Experimental Protocols

The following are detailed protocols for the protection of this compound as a 1,3-dioxolane and its subsequent deprotection.

Protocol 1: Protection of this compound using Ethylene Glycol and p-TsOH

This protocol describes the formation of 3-(1,3-dioxolan-2-yl)cyclobutyl acetate.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

G cluster_workflow Protection Protocol Workflow A 1. Combine Reactants (Ketone, Diol, Catalyst, Solvent) B 2. Heat to Reflux with Dean-Stark Apparatus A->B C 3. Monitor Reaction (TLC/GC) B->C D 4. Work-up (Quench, Wash, Dry) C->D Reaction Complete E 5. Concentrate (Rotary Evaporator) D->E F 6. Purify (Column Chromatography) E->F

Figure 2. Experimental workflow for the protection of this compound.

Protocol 2: Deprotection of 3-(1,3-Dioxolan-2-yl)cyclobutyl Acetate

This protocol describes the acidic hydrolysis of the acetal to regenerate the ketone.

Materials:

  • 3-(1,3-Dioxolan-2-yl)cyclobutyl acetate

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-(1,3-dioxolan-2-yl)cyclobutyl acetate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 1 M HCl (0.5-1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

G start Start with Protected Ketone step1 Dissolve in Acetone/Water start->step1 step2 Add Aqueous Acid (e.g., 1M HCl) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor Reaction (TLC/GC) step3->step4 step5 Neutralize with NaHCO3 (aq) step4->step5 Reaction Complete step6 Extract with Organic Solvent step5->step6 step7 Wash, Dry, and Concentrate step6->step7 end Obtain Deprotected Ketone step7->end

Figure 3. Logical relationship diagram for the deprotection protocol.

Concluding Remarks

The use of cyclic acetals, particularly 1,3-dioxolanes, is a robust and reliable strategy for the protection of the ketone functionality in this compound. The protocols provided herein are general and may require optimization based on the specific requirements of the synthetic route. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for both protection and deprotection steps. The choice of catalyst and reaction conditions can significantly impact the efficiency of these transformations.

References

Catalytic Pathways to 3-Oxocyclobutyl Acetate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the catalytic synthesis of 3-Oxocyclobutyl acetate, a valuable intermediate in pharmaceutical development. The synthesis is presented as a two-step process, commencing with the formation of 3-oxocyclobutanecarboxylic acid, followed by its esterification. This guide offers a selection of established catalytic methods for the initial step and a comprehensive protocol for the subsequent esterification. Detailed experimental procedures, data presentation in tabular format, and workflow visualizations are included to assist researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its reactive keto and ester functionalities, combined with the strained cyclobutane ring, make it a versatile synthon for the construction of complex molecular architectures. This document outlines reliable and reproducible catalytic methods for its preparation, focusing on a two-step synthetic route. The first part details catalytic methods for the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid. The second part provides a detailed protocol for the acid-catalyzed esterification of this precursor to yield the final product, this compound.

Part 1: Catalytic Synthesis of 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid can be achieved through several catalytic routes, starting from different commercially available materials. Below are summaries of two prominent methods.

Method 1: From Diethyl Succinate

This method involves the Dieckmann condensation of diethyl succinate, followed by hydrolysis and decarboxylation.

Method 2: From Malononitrile and 1,3-Dibromopropane

This approach involves a phase-transfer-catalyzed reaction of malononitrile with 1,3-dibromopropane, followed by hydrolysis and decarboxylation of the resulting dicyanocyclobutane. A notable protocol involves using acetone, bromine, and malononitrile as starting materials with sodium iodide and tetrabutylammonium bromide (TBAB) as catalysts.[1][2][3]

Table 1: Comparison of Catalytic Methods for 3-Oxocyclobutanecarboxylic Acid Synthesis

Starting MaterialCatalystKey ReagentsReported YieldReference
Diethyl SuccinateSodium EthoxideDiethyl succinate, Sodium ethoxide, HClModerate to GoodGeneric Method
Malononitrile & 1,3-DibromopropaneTetrabutylammonium Bromide (TBAB) & Sodium IodideAcetone, Bromine, Malononitrile, NaOH, HCl52-68%CN103232340A[3]
3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl esterHydrochloric Acid20% HCl96.8%ChemicalBook[2]
3-benzylidene cyclobutyl carboxylic acidOzoneOzone, Dimethyl sulfide78%CN103467270A

Part 2: Catalytic Esterification of 3-Oxocyclobutanecarboxylic Acid to this compound

The esterification of 3-oxocyclobutanecarboxylic acid to this compound is effectively achieved through Fischer esterification, a classic acid-catalyzed reaction.[4][5] This method is advantageous due to its simplicity and the use of readily available and inexpensive reagents.

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_step2 Step 2: Esterification to this compound Start Starting Materials (e.g., Malononitrile, 1,3-Dibromopropane) Reaction1 Catalytic Cyclization & Hydrolysis Start->Reaction1 Catalyst (TBAB/NaI) Purification1 Purification (Extraction, Crystallization) Reaction1->Purification1 Precursor 3-Oxocyclobutanecarboxylic Acid Purification1->Precursor Reaction2 Fischer Esterification Precursor->Reaction2 Acetic Acid, H₂SO₄ (cat.) Purification2 Purification (Extraction, Distillation) Reaction2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: General two-step synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification of cyclic carboxylic acids.[4][6][7]

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in an excess of glacial acetic acid (5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118-120 °C) using a heating mantle or oil bath. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound.

Data Presentation

Table 2: Reagent Quantities and Reaction Parameters for Fischer Esterification

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )Suggested Quantity
3-Oxocyclobutanecarboxylic Acid1.0114.105.00 g
Glacial Acetic Acid5.0 - 10.060.0513.1 - 26.2 mL
Concentrated Sulfuric Acid0.1 - 0.298.080.24 - 0.48 mL
Parameter Value
Reaction Temperature118 - 120 °C
Reaction Time2 - 4 hours

Characterization of this compound

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Characterization_Flow cluster_analysis Spectroscopic Analysis Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) in ppm. The spectrum is expected to show signals corresponding to the acetyl methyl protons and the cyclobutane ring protons.

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm. Signals for the carbonyl carbons of the ketone and ester, the acetyl methyl carbon, and the cyclobutane ring carbons are expected.

  • IR (neat): Characteristic absorption bands (cm⁻¹) for the C=O stretching of the ketone and the ester functionalities are anticipated.

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Peaks
¹H NMR Signals in the regions of δ 2.1 (s, 3H, -COCH₃) and 3.0-3.5 (m, 4H, cyclobutane protons), 5.0-5.2 (m, 1H, -CHOAc).
¹³C NMR Signals around δ 21 (-COCH₃), 45-55 (cyclobutane CH₂), 65-70 (-CHOAc), 170 (-C=O, ester), 205-210 (-C=O, ketone).
IR (cm⁻¹) ~1740 (C=O, ester), ~1780 (C=O, ketone).
MS (m/z) M⁺ at 128.0473.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The two-step catalytic synthesis of this compound presented in this document provides a reliable and scalable route to this important pharmaceutical intermediate. The detailed protocols and characterization data will aid researchers in the successful and efficient production of this target molecule. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

Application Notes and Protocols: 3-Oxocyclobutyl Acetate in Cascade Reactions for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Literature Availability: Extensive literature searches did not yield specific examples of cascade reactions utilizing 3-oxocyclobutyl acetate for the synthesis of complex molecules. The following application notes and protocols are based on established reactivity principles of related cyclobutanone derivatives and propose a hypothetical cascade reaction to illustrate the potential of this compound as a building block in such transformations.

Introduction

This compound is a bifunctional molecule possessing a strained four-membered ring, a ketone, and an acetate ester. This combination of functionalities makes it an intriguing, though underexplored, starting material for cascade reactions. The inherent ring strain of the cyclobutanone core can be harnessed as a driving force for ring-opening or ring-rearrangement reactions, while the ketone and acetate groups provide handles for further transformations. Cascade reactions, by combining multiple bond-forming events in a single operation, offer an efficient and atom-economical approach to rapidly increase molecular complexity from simple precursors. This document outlines a potential application of this compound in a hypothetical cascade reaction for the synthesis of a complex heterocyclic scaffold.

Hypothetical Cascade Reaction: A Tandem Michael Addition/Aldol Condensation Pathway

A plausible cascade reaction involving this compound could be initiated by a Michael addition of a suitable nucleophile to an α,β-unsaturated system, followed by an intramolecular aldol condensation. In this hypothetical example, we propose the reaction of this compound with a generic enamine to construct a fused bicyclic system. The acetate group can be envisioned to either be retained in the final product or be eliminated under the reaction conditions.

Proposed Signaling Pathway Diagram

G cluster_start Starting Materials cluster_cascade Cascade Sequence start1 This compound intermediate1 Michael Adduct Intermediate start1->intermediate1 Michael Addition start2 Enamine start2->intermediate1 intermediate2 Enolate Intermediate intermediate1->intermediate2 Tautomerization final_product Fused Bicyclic Product intermediate2->final_product Intramolecular Aldol Condensation

Caption: Hypothetical cascade reaction of this compound.

Experimental Protocols (Hypothetical)

The following is a generalized, hypothetical protocol for the proposed cascade reaction. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, would be necessary.

Materials:

  • This compound

  • Pyrrolidine (or other secondary amine for enamine formation)

  • An α,β-unsaturated aldehyde or ketone

  • Anhydrous toluene

  • p-Toluenesulfonic acid (catalyst)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Enamine Formation (in situ): To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone/aldehyde (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux until the theoretical amount of water is collected, indicating the formation of the enamine.

  • Cascade Reaction Initiation: Cool the reaction mixture to room temperature. Add this compound (1.1 eq) to the flask.

  • Reaction Progression: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fused bicyclic product.

Data Presentation (Hypothetical)

Since no experimental data is available, the following table illustrates how quantitative results from such a cascade reaction would be presented.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1p-TSA (10)Toluene6024452:1
2Sc(OTf)₃ (5)DCMrt48303:1
3Proline (20)DMSO8012655:1

Logical Workflow Diagram

The following diagram illustrates the logical workflow from conceptualization to the characterization of the final product in the proposed research.

G cluster_design Reaction Design cluster_execution Experimental Execution cluster_analysis Analysis & Characterization A Hypothesize Cascade (Michael/Aldol) B Select Starting Materials (this compound, Enamine Precursors) A->B C Reaction Optimization (Catalyst, Solvent, Temp.) B->C D Synthesis & Purification C->D E Structural Elucidation (NMR, MS, X-ray) D->E F Evaluate Scope & Limitations E->F

Caption: Logical workflow for developing the proposed cascade reaction.

Conclusion and Future Outlook

While specific literature examples of cascade reactions involving this compound are currently unavailable, its structure suggests significant potential as a versatile building block in organic synthesis. The proposed hypothetical cascade reaction, a tandem Michael addition/aldol condensation, serves as a conceptual blueprint for how this molecule could be employed to rapidly construct complex polycyclic frameworks. Future research in this area would involve the experimental validation of such cascade pathways, optimization of reaction conditions, and exploration of the substrate scope. The development of novel cascade reactions starting from readily accessible materials like this compound is a promising avenue for advancing the synthesis of novel chemical entities for applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this and related strained-ring systems in the design of innovative synthetic methodologies.

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Hydroxycyclobutane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the biocatalytic synthesis of chiral 3-hydroxycyclobutane precursors, valuable building blocks in medicinal chemistry and drug development. The focus is on the enantioselective reduction of prochiral 3-oxocyclobutane derivatives using ketoreductases (KREDs).

Chiral cyclobutane derivatives are significant structural motifs in a variety of biologically active molecules. The 3-hydroxycyclobutane scaffold, in particular, offers multiple points for further functionalization, making it a versatile intermediate in the synthesis of complex pharmaceutical compounds. Achieving high enantiopurity is critical, as different enantiomers can exhibit vastly different pharmacological activities.[1] Biocatalysis, utilizing enzymes like ketoreductases, offers a green and highly selective alternative to traditional chemical methods for producing these chiral molecules.[2][3]

I. Overview of the Biocatalytic Approach

The primary biocatalytic strategy involves the asymmetric reduction of a prochiral 3-oxocyclobutanone derivative to the corresponding chiral 3-hydroxycyclobutane. This transformation is catalyzed by ketoreductases (KREDs), which are NAD(P)H-dependent oxidoreductases.

A key aspect of this process is the in-situ regeneration of the expensive nicotinamide cofactor (NADH or NADPH). A common and efficient method for cofactor regeneration is to use a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial substrate, or formate dehydrogenase with formate.

Below is a general workflow for the biocatalytic synthesis of a chiral 3-hydroxycyclobutane precursor.

Biocatalytic_Synthesis_Workflow cluster_prep Precursor Synthesis cluster_biocat Biocatalytic Reduction cluster_downstream Downstream Processing Precursor_Synthesis Synthesis of 3-Oxocyclobutanecarbonitrile Biocatalytic_Reduction Enzymatic Reduction (Ketoreductase) Precursor_Synthesis->Biocatalytic_Reduction Substrate Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Biocatalytic_Reduction->Cofactor_Regen NADP+ -> NADPH Extraction Product Extraction Biocatalytic_Reduction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Chiral Analysis (e.g., Chiral HPLC) Purification->Analysis

Caption: General workflow for the biocatalatalytic synthesis of chiral 3-hydroxycyclobutane precursors.

II. Synthesis of the Starting Material: 3-Oxocyclobutanecarbonitrile

The key starting material for the biocatalytic reduction is 3-oxocyclobutanecarbonitrile. Its synthesis can be achieved from 3-oxocyclobutanecarboxylic acid.[1]

Protocol 1: Synthesis of 3-Oxocyclobutanecarbonitrile

This protocol is adapted from existing literature and involves the conversion of the carboxylic acid to the nitrile.

Step 1: Amidation of 3-Oxocyclobutanecarboxylic Acid

  • In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Add a coupling agent (e.g., HBTU) and a tertiary amine base (e.g., triethylamine).

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an organic solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide.

Step 2: Dehydration of the Amide to the Nitrile

  • To a solution of the crude amide in an appropriate solvent (e.g., dichloromethane), add a dehydrating agent (e.g., trifluoroacetic anhydride).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 3-oxocyclobutanecarbonitrile, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by column chromatography or distillation.[1]

III. Biocatalytic Reduction of 3-Oxocyclobutanecarbonitrile

The enantioselective reduction of 3-oxocyclobutanecarbonitrile is the crucial step in producing the chiral 3-hydroxycyclobutane precursor. This protocol utilizes a ketoreductase for the asymmetric reduction.

Protocol 2: Ketoreductase-Mediated Reduction

This protocol provides a general method for the enzymatic reduction. The specific ketoreductase, reaction conditions, and cofactor regeneration system may need to be optimized for desired stereoselectivity and conversion.

Materials:

  • 3-Oxocyclobutanecarbonitrile

  • Ketoreductase (e.g., from a commercial supplier or expressed in-house)

  • NADP⁺ or NAD⁺

  • Cofactor regeneration system:

    • Glucose dehydrogenase (GDH)

    • D-Glucose

  • Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO), if required

  • Reaction vessel (e.g., shaker flask or bioreactor)

Procedure:

  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • To the buffer, add the substrate, 3-oxocyclobutanecarbonitrile, to the desired concentration (e.g., 10-50 mM). An organic co-solvent may be used to improve substrate solubility.

  • Add the cofactor, NADP⁺ or NAD⁺ (e.g., 0.1-1.0 mM).

  • Add the components of the cofactor regeneration system: D-glucose (e.g., 1.2 equivalents relative to the substrate) and glucose dehydrogenase.

  • Initiate the reaction by adding the ketoreductase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine substrate conversion and product formation.

  • Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the chiral 3-hydroxycyclobutanecarbonitrile by column chromatography.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or chiral GC analysis.

IV. Data Presentation

The following table summarizes representative data for the biocatalytic reduction of 3-oxocyclobutanecarbonitrile using different ketoreductases.

EntryKetoreductase SourceSubstrate Conc. (mM)Co-solventConversion (%)e.e. (%)Configuration
1Candida magnoliae2010% IPA>99>99(S)
2Recombinant KRED-1505% DMSO9899(R)
3Recombinant KRED-230None95>99(S)

Data is illustrative and based on typical results reported in the literature. Specific performance will depend on the enzyme and reaction conditions.

V. Logical Relationships in Biocatalytic Reduction

The success of the biocatalytic reduction depends on the interplay of several key factors. The following diagram illustrates these relationships.

Logical_Relationships Enzyme Ketoreductase (Source, Stability) Conditions Reaction Conditions (pH, Temp, Co-solvent) Enzyme->Conditions Outcome Desired Outcome (High Conversion, High e.e.) Enzyme->Outcome Substrate Substrate (Concentration, Purity) Substrate->Conditions Substrate->Outcome Cofactor Cofactor & Regeneration (NADH/NADPH, System) Cofactor->Conditions Cofactor->Outcome Conditions->Outcome

Caption: Key factors influencing the outcome of the biocatalytic reduction.

VI. Conclusion

The biocatalytic synthesis of chiral 3-hydroxycyclobutane precursors offers a highly efficient and stereoselective method for obtaining these valuable intermediates. The use of ketoreductases provides a green alternative to chemical synthesis, often with superior enantioselectivity. The protocols and data presented herein serve as a guide for researchers in the development of robust and scalable processes for the production of chiral building blocks for the pharmaceutical industry. Further optimization of enzyme selection and reaction conditions can lead to even more efficient and economical synthetic routes.

References

Scale-up Synthesis of 3-Oxocyclobutyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutyl acetate is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmaceutical intermediates. Its scale-up synthesis requires robust and efficient protocols to ensure high yield and purity. This document provides a detailed application note and a comprehensive protocol for the multi-kilogram scale synthesis of this compound. The synthesis is presented in two main stages: the preparation of the precursor, 3-oxocyclobutanecarboxylic acid, followed by its esterification to the final product. This guide includes detailed experimental procedures, quantitative data summarized in tables for easy comparison, and visual workflows to aid in the successful implementation of this synthesis on a larger scale.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active molecules and approved pharmaceuticals. Specifically, this compound serves as a crucial intermediate in the synthesis of complex organic molecules. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This application note outlines a reliable and scalable two-step synthesis route to this compound, commencing with the synthesis of 3-oxocyclobutanecarboxylic acid.

Part 1: Scale-up Synthesis of 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid can be achieved through several routes. For large-scale production, a common and cost-effective method involves the hydrolysis and decarboxylation of a suitable precursor. One such patented method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane followed by acidic hydrolysis.[1][2]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Step 1: Formation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • To a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-Dimethylformamide (DMF) and potassium tert-butoxide under an inert atmosphere (e.g., Nitrogen).

  • Cool the mixture in an ice bath to -5°C.

  • Slowly add a solution of diisopropyl malonate in DMF via the addition funnel, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to warm to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture.

  • Heat the reaction mixture to 140°C and maintain this temperature for 4 days.

  • After the reaction is complete, cool the mixture to 15°C and quench with water.

  • Extract the product into n-heptane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

  • Charge the crude product from the previous step, water, and concentrated hydrochloric acid into a reaction vessel.

  • Heat the mixture to 75-80°C and maintain for 30-32 hours.

  • Further, heat the mixture to 102-106°C and maintain for 120 hours.

  • Distill off approximately two-thirds of the solvent.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.

  • Recrystallize the crude product from a mixture of dichloromethane and n-heptane to obtain the pure product.

Quantitative Data: Synthesis of 3-Oxocyclobutanecarboxylic Acid
ParameterValueReference
Step 1: Cyclization
Diisopropyl malonate1.0 equiv.[2]
Potassium tert-butoxide1.2 equiv.[2]
2,2-dimethoxy-1,3-dibromopropane0.8 equiv.[2]
SolventDMF[2]
Reaction Temperature140°C[2]
Reaction Time4 days[2]
Step 2: Hydrolysis
Crude Intermediate1.0 equiv.[2]
Concentrated HCl1.5 parts (by weight)[2]
Water1.5 parts (by weight)[2]
Reaction Temperature75-80°C, then 102-106°C[2]
Reaction Time30-32 h, then 120 h[2]
Typical Yield~40-50% (overall)[2]

Synthesis Workflow for 3-Oxocyclobutanecarboxylic Acid

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A Diisopropyl malonate E Reaction at 140°C A->E B Potassium tert-butoxide B->E C 2,2-dimethoxy-1,3-dibromopropane C->E D DMF D->E F Work-up & Extraction E->F G Crude Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate F->G H Crude Intermediate G->H J Heating (75-106°C) H->J I Conc. HCl, Water I->J K Extraction J->K L Recrystallization K->L M Pure 3-Oxocyclobutanecarboxylic Acid L->M

Caption: Workflow for the synthesis of 3-Oxocyclobutanecarboxylic Acid.

Part 2: Scale-up Synthesis of this compound

The esterification of 3-oxocyclobutanecarboxylic acid to this compound can be performed using various methods. For a scalable and efficient process, the use of acetic anhydride with a catalytic amount of a strong acid or a coupling agent is recommended.

Experimental Protocol: Synthesis of this compound

Proposed Method: Acetylation with Acetic Anhydride

  • Charge a clean and dry reaction vessel with 3-oxocyclobutanecarboxylic acid and a suitable solvent such as dichloromethane or toluene.

  • Under an inert atmosphere, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., 4-dimethylaminopyridine, DMAP).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acid catalyst.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol
  • The crude this compound is purified by vacuum distillation.

  • Set up a distillation apparatus suitable for vacuum operation.

  • Heat the crude product under reduced pressure and collect the fraction corresponding to the boiling point of this compound.

Quantitative Data: Synthesis and Purification of this compound
ParameterValue (Proposed)
Esterification
3-Oxocyclobutanecarboxylic acid1.0 equiv.
Acetic Anhydride1.2 - 1.5 equiv.
Catalyst (e.g., DMAP)0.05 - 0.1 equiv.
SolventDichloromethane or Toluene
Reaction Temperature0°C to Room Temperature
Reaction Time12 - 24 hours
Purification
MethodVacuum Distillation
Expected Purity>98%
Expected Yield80-90%

Synthesis and Purification Workflow for this compound

G cluster_0 Esterification cluster_1 Purification A 3-Oxocyclobutanecarboxylic Acid E Reaction at 0°C to RT A->E B Acetic Anhydride B->E C Catalyst (e.g., DMAP) C->E D Solvent D->E F Aqueous Work-up E->F G Crude this compound F->G H Crude Product G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acetic anhydride and strong acids are corrosive and should be handled with care.

  • Vacuum distillation should be performed with appropriate safety precautions, including the use of a blast shield.

Conclusion

This application note provides a comprehensive guide for the scale-up synthesis of this compound. By following the detailed protocols for the synthesis of the 3-oxocyclobutanecarboxylic acid precursor and its subsequent esterification and purification, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity for their research and development needs. The provided quantitative data and visual workflows serve as practical tools to facilitate the successful implementation of this synthesis on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 3-Oxocyclobutyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable synthetic route involves a two-step process:

  • Esterification: The synthesis of the precursor, 3-hydroxycyclobutyl acetate, via the esterification of 3-hydroxycyclobutanol with an acetylating agent.

  • Oxidation: The subsequent oxidation of 3-hydroxycyclobutyl acetate to the target ketone, this compound. Commonly employed oxidation methods include the Swern oxidation and pyridinium chlorochromate (PCC) oxidation.[1]

Q2: Which oxidation method, Swern or PCC, is preferable for the synthesis of this compound?

A2: The choice between Swern and PCC oxidation depends on several factors, including scale, available equipment, and sensitivity of the substrate to acidic conditions.

  • Swern Oxidation: This method is known for its mild reaction conditions and is often preferred to avoid the use of toxic chromium reagents.[2] It is particularly suitable for acid-sensitive compounds.[3] However, it requires cryogenic temperatures (around -78 °C) and generates dimethyl sulfide, a volatile and malodorous byproduct.[4]

  • PCC Oxidation: This method is operationally simpler as it can be run at or near room temperature.[1] PCC is a stable, solid reagent that is relatively easy to handle.[1] The primary drawbacks are the toxicity of chromium(VI) compounds and the potential for acidic conditions to affect sensitive functional groups.[1]

Q3: How can I monitor the progress of the oxidation reaction?

A3: The progress of the oxidation of 3-hydroxycyclobutyl acetate to this compound can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with the starting material (3-hydroxycyclobutyl acetate). The reaction is considered complete when the starting material spot is no longer visible, and a new, typically less polar, spot corresponding to the product has appeared.

Q4: What are the key parameters to control for optimizing the reaction yield?

A4: Key parameters for optimization include reaction temperature, concentration of reactants, choice of solvent, and the stoichiometry of the reagents. For oxidation reactions, careful control of the amount of the oxidizing agent is crucial to prevent side reactions. For esterification, removal of water can drive the equilibrium towards the product.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Incomplete Oxidation - Swern Oxidation: Ensure the reaction is maintained at the required low temperature (-78 °C) during the addition of reagents to prevent the decomposition of the active oxidizing species.[3] Verify the quality and stoichiometry of oxalyl chloride and DMSO. - PCC Oxidation: Ensure the PCC is fresh and anhydrous. Increase the reaction time or slightly elevate the temperature, monitoring for byproduct formation.
Degradation of Starting Material or Product - If the starting alcohol or the product ketone is sensitive to acidic conditions (a potential issue with PCC), consider using a buffered system (e.g., with sodium acetate) or switching to the milder Swern oxidation.[1]
Impure Starting Material - Ensure the 3-hydroxycyclobutyl acetate is pure and free of water, as water can interfere with both Swern and PCC oxidations.
Issue 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Over-oxidation (with PCC) - Although PCC is a mild oxidizing agent, over-oxidation to open the cyclobutane ring is a possibility under harsh conditions. Ensure the reaction is not overheated and that the stoichiometry of PCC is carefully controlled.
Formation of α-chloro ketones (Swern Oxidation) - This can occur if the reaction temperature is not properly controlled. Maintain a temperature of -78 °C throughout the addition of reagents.
Epimerization at α-carbon - If there are stereocenters adjacent to the newly formed ketone, epimerization can be a concern, especially with triethylamine as the base in the Swern oxidation. The use of a bulkier base like diisopropylethylamine (DIPEA) can help mitigate this issue.[3]
Incomplete Reaction - As mentioned in the low yield section, ensure optimal reaction conditions and reagent quality. An incomplete reaction will leave unreacted starting material, which will need to be separated during purification.
Issue 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Removal of Dimethyl Sulfide (Swern Oxidation) - The byproduct dimethyl sulfide has a very unpleasant odor. All glassware should be rinsed with bleach after the reaction to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[3] During the workup, ensure efficient extraction to remove it from the product.
Removal of Chromium Salts (PCC Oxidation) - The reduced chromium byproducts can form a tar-like substance that complicates purification. Filtering the reaction mixture through a pad of Celite or silica gel can effectively remove these salts.
Co-elution of Product and Starting Material - If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for chromatography, potentially using a shallow gradient elution.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxycyclobutyl acetate via Esterification

This protocol describes a general method for the esterification of 3-hydroxycyclobutanol.

Materials:

  • 3-hydroxycyclobutanol

  • Acetic anhydride or acetyl chloride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxycyclobutanol (1 equivalent) in anhydrous DCM.

  • Add pyridine (2-3 equivalents) or triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclobutyl acetate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Swern Oxidation

This protocol provides a general procedure for the Swern oxidation of 3-hydroxycyclobutyl acetate.[5]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 3-hydroxycyclobutyl acetate

  • Triethylamine or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise over 5 minutes.[5]

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3-hydroxycyclobutyl acetate (1 equivalent) in DCM dropwise over 5 minutes.[5]

  • Stir the reaction mixture for 30 minutes at -78 °C.[5]

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[5]

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.[5]

  • Add water to quench the reaction.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography to afford this compound.[5]

Data Presentation

The following tables provide illustrative data on how reaction parameters can be optimized. The values are representative for these types of reactions and should be used as a starting point for optimization.

Table 1: Illustrative Optimization of Esterification of 3-hydroxycyclobutanol

Entry Acetylating Agent Base Temperature (°C) Time (h) Illustrative Yield (%)
1Acetic AnhydridePyridine0 to RT385
2Acetyl ChlorideTriethylamine0 to RT290
3Acetic AnhydrideDMAP (cat.)RT492
4Acetyl ChloridePyridine0580

Table 2: Illustrative Comparison of Oxidation Methods for 3-hydroxycyclobutyl acetate

Entry Oxidation Method Oxidizing Agent Solvent Temperature (°C) Illustrative Yield (%)
1Swern Oxidation(COCl)₂, DMSO, Et₃NDCM-78 to RT90
2PCC OxidationPCCDCMRT85
3Parikh-DoeringSO₃·pyridine, DMSODCM0 to RT88
4Dess-MartinDMPDCMRT92

Visualizations

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Purification start 3-hydroxycyclobutanol esterification Esterification (Acetic Anhydride, Pyridine) start->esterification precursor 3-hydroxycyclobutyl acetate esterification->precursor oxidation Oxidation (Swern or PCC) precursor->oxidation product This compound oxidation->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product tlc TLC Analysis start->tlc nmr NMR of Crude Product start->nmr incomplete_rxn Incomplete Reaction? tlc->incomplete_rxn no_product No Product Formed? tlc->no_product side_products Side Products Present? nmr->side_products incomplete_rxn->side_products No solution1 Increase Reaction Time/ Temperature incomplete_rxn->solution1 Yes side_products->no_product No solution3 Optimize Purification (e.g., change solvent system) side_products->solution3 Yes solution2 Check Reagent Quality/ Stoichiometry no_product->solution2 Yes solution4 Re-evaluate Reaction Conditions (e.g., change oxidant) no_product->solution4 Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: 3-Oxocyclobutyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Oxocyclobutyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, proceeding from the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, to the final esterification step.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of 3-Oxocyclobutanecarboxylic Acid Incomplete ring formation.The cyclization step is often the most challenging. Ensure reaction times are adequate, as some methods report requiring several days.[1] Consider optimizing the reaction temperature.
Side reactions.The choice of starting materials and reaction conditions can lead to side products. The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) and an activating agent like sodium iodide may improve selectivity.[1]
Inefficient purification.Ensure proper pH adjustment during the workup to precipitate the carboxylic acid effectively. Extraction with a suitable organic solvent like ethyl acetate should be performed multiple times to maximize recovery.[2]
Product is Impure Presence of starting materials.Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of the starting materials.
Formation of byproducts.The synthesis method can impact purity. For instance, a method starting from acetone, bromine, and malononitrile has been reported to yield purities of 99-99.2%.[1] Consider alternative synthetic routes if purity is a persistent issue.
Ineffective purification.Recrystallization of the crude product can significantly improve purity. Solvents such as dichloromethane and n-heptane have been used for recrystallization.

Esterification to this compound

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete esterification.Esterification is an equilibrium reaction. To drive the reaction towards the product, use an excess of one reactant (typically the less expensive one) or remove water as it is formed.[3][4]
Non-optimal reaction conditions.Ensure the use of a suitable acid catalyst, such as concentrated sulfuric acid. The reaction may require refluxing for an adequate amount of time to reach completion.[3]
Degradation of the product.The cyclobutanone ring may be sensitive to harsh acidic conditions or high temperatures. Monitor the reaction for the formation of degradation byproducts.
Product is Impure Presence of unreacted carboxylic acid.During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 3-oxocyclobutanecarboxylic acid.[5]
Presence of unreacted alcohol (if applicable).If an alcohol is used for transesterification, wash the organic layer with water or brine to remove the excess alcohol.
Co-elution during chromatography.Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. A gradient elution may be necessary.[5]
Two Layers Form During Reaction Formation of the ester and water.The formation of two layers during the refluxing process is expected, as the ester product and water are immiscible. The top layer is typically the ester.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-oxocyclobutanecarboxylic acid, the precursor to this compound?

A1: Several synthetic methods for 3-oxocyclobutanecarboxylic acid have been reported. One approach involves a three-step reaction starting from acetone, bromine, and malononitrile, with reported yields of 52-68% and high purity (99-99.2%).[1] Another method involves the condensation of 1,3-dihaloacetone with a malonic ester followed by decarboxylation, although this can have lower yields (around 30%) and requires long reaction times.[1] A different route starts from p-methylbenzenesulfonic acid-3-benzylidene cyclobutanol ester, with reported yields of up to 84%.[2]

Q2: What is a general procedure for the esterification of 3-oxocyclobutanecarboxylic acid to this compound?

A2: A common method for esterification is the Fischer esterification. This involves reacting the carboxylic acid with an excess of acetic acid (or using acetic anhydride) in the presence of a strong acid catalyst like concentrated sulfuric acid. The mixture is typically heated under reflux to drive the reaction to completion. The product is then isolated by extraction and purified.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3-oxocyclobutanecarboxylic acid) and the appearance of the product (this compound).

Q4: What is the role of the acid catalyst in the esterification reaction?

A4: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (or acetate source).[4]

Q5: My final product of this compound is a purple-ish color. What could be the cause?

A5: A purple coloration can be due to the formation of a small amount of a byproduct or decomposition of the product. This is not uncommon in organic reactions and may not significantly impact the overall yield after purification.[6]

Data Summary

Table 1: Comparison of Synthetic Routes to 3-Oxocyclobutanecarboxylic Acid

Starting MaterialsKey Reagents/ConditionsReported YieldReported PurityReference
Acetone, Bromine, MalononitrileEthanol, DMF, Water, Sodium Iodide, Tetrabutylammonium Bromide52-68%99-99.2%[1]
1,3-Dibromoacetone, Diisopropyl Malonate-~30%Not Specified[1]
p-Methylbenzenesulfonic Acid-3-benzylidene Cyclobutanol EsterDMSO, Sodium Cyanide, Ozone, Dimethyl Sulphide72-84%Not Specified[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (Adapted from Patent CN103232340A) [1]

  • Step 1: Synthesis of 1,3-dibromoacetone. In a suitable reaction vessel, dissolve acetone in ethanol. Add bromine dropwise at room temperature with stirring. The molar ratio of acetone to bromine should be between 1:1.5 and 1:2.5. Allow the reaction to proceed for 10-16 hours. After the reaction is complete, remove the ethanol, excess acetone, and generated hydrogen bromide by distillation to obtain 1,3-dibromoacetone.

  • Step 2: Synthesis of 3,3-dicyanocyclobutanone. In a separate vessel, dissolve malononitrile in DMF. Add potassium carbonate, sodium iodide (1-5 mol% relative to malononitrile), and tetrabutylammonium bromide (1-5 mol% relative to malononitrile). Add the 1,3-dibromoacetone from the previous step and stir the reaction.

  • Step 3: Hydrolysis to 3-oxocyclobutanecarboxylic acid. To the 3,3-dicyanocyclobutanone, add a 5-10 molar excess of hydrochloric acid. Heat the mixture to reflux to effect hydrolysis and decarboxylation. After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. The crude product can be purified by recrystallization.

Protocol 2: Fischer Esterification to this compound (General Procedure)

  • In a round-bottom flask, combine 3-oxocyclobutanecarboxylic acid and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_esterification Esterification cluster_purification Purification start Starting Materials (e.g., Acetone, Bromine, Malononitrile) reaction1 Cyclization Reaction start->reaction1 workup1 Workup & Isolation reaction1->workup1 precursor 3-Oxocyclobutanecarboxylic Acid workup1->precursor reaction2 Esterification Reaction (Reflux) precursor->reaction2 acetic_acid Acetic Acid / Acetic Anhydride acetic_acid->reaction2 catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction2 workup2 Workup (Extraction & Washes) reaction2->workup2 purification Purification (Column Chromatography / Distillation) workup2->purification final_product Pure this compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC, NMR) problem->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? check_reaction->side_products incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Reagent Stoichiometry) incomplete->optimize_conditions Yes change_reagents Use Fresh/Anhydrous Reagents side_products->change_reagents Yes modify_workup Modify Workup/Purification side_products->modify_workup Yes optimize_conditions->problem Re-evaluate change_reagents->problem Re-evaluate modify_workup->problem Re-evaluate

Caption: Troubleshooting logic for addressing low yield or impurity issues.

References

Technical Support Center: Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclobutane rings. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in cyclobutane ring formation?

Low yields in cyclobutane synthesis, particularly in [2+2] cycloadditions, can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations are critical parameters that can significantly affect the reaction outcome.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of the reacting alkenes can hinder the cycloaddition. For instance, highly substituted or sterically bulky alkenes may react slowly or not at all.[1] Similarly, the electronic nature (electron-donating or electron-withdrawing) of the substituents plays a crucial role.[2]

  • Side Reactions: Competing reaction pathways such as alkene polymerization, isomerization, or other types of cycloadditions can consume starting materials and reduce the yield of the desired cyclobutane product.[1][3]

  • Catalyst Deactivation (for catalyzed reactions): In transition metal-catalyzed reactions, the catalyst can lose its activity during the reaction. This can be caused by impurities, thermal instability, or undesirable side reactions.[1]

  • Impurities: The presence of water, oxygen, or other reactive species in the reagents or solvents can interfere with the reaction, for example, by poisoning the catalyst.[1]

  • Photochemical Reaction Issues: For photocycloadditions, improper wavelength of light, insufficient irradiation time, or the absence of a suitable photosensitizer (when required) can lead to low conversion.[4][5][6]

Q2: How can I minimize the formation of side products like polymers?

Polymerization is a common side reaction, especially with reactive alkenes like styrenes.[3] To minimize this:

  • Adjust Reactant Concentration: Lowering the concentration of the alkene can disfavor intermolecular polymerization reactions.

  • Control Temperature: For thermally initiated reactions, operating at the lowest effective temperature can help reduce polymerization.

  • Use of Inhibitors: In some cases, radical inhibitors can be added to suppress unwanted polymerization, provided they do not interfere with the desired cycloaddition.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction time and concentration profiles, potentially reducing polymer formation.[7]

Q3: My reaction is not proceeding to completion. What should I check?

If your reaction stalls, consider the following:

  • Catalyst Deactivation: For catalyzed reactions, this is a likely culprit. You can monitor the reaction progress over time using techniques like TLC, GC-MS, or NMR. A plateau in the conversion before reaching completion suggests catalyst deactivation. Adding a fresh portion of the catalyst to the stalled reaction can help confirm this.[1]

  • Reagent Purity and Stoichiometry: Double-check the purity of your starting materials and ensure the stoichiometry is correct. Impurities can act as catalyst poisons.[1]

  • Reaction Conditions: Re-evaluate your reaction conditions. Is the temperature optimal? Is the solvent appropriate? For photochemical reactions, is the light source functioning correctly and is the wavelength appropriate?[4]

  • Equilibrium: Some cycloaddition reactions are reversible. It's possible your reaction has reached equilibrium.

Q4: How does solvent choice impact cyclobutane formation?

Solvent choice is a critical parameter that can significantly influence the yield, regioselectivity, and stereoselectivity of the reaction.[8]

  • Polarity: The polarity of the solvent can affect the stability of intermediates. For reactions proceeding through polar or zwitterionic intermediates, polar solvents can enhance the reaction rate.[2][9]

  • Coordinating Ability: In metal-catalyzed reactions, coordinating solvents can sometimes inhibit the catalyst by binding to the metal center.

  • Hydrogen Bonding: In certain photochemical reactions, protic solvents can disrupt intramolecular hydrogen bonds that may be directing the stereochemical outcome, leading to different diastereomers compared to aprotic solvents.[8]

  • Viscosity: In photochemical reactions, solvent viscosity can influence the lifetime of excited states and the diffusion of reactants.

Troubleshooting Common Issues

Below are common problems encountered during cyclobutane ring formation and suggested solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or poisoned catalyst.Use a fresh batch of catalyst. Ensure all reagents and solvents are pure and dry.[1]
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require specific temperature ranges to proceed efficiently.
Unsuitable solvent.Screen a variety of solvents with different polarities and coordinating properties.[8][9]
Poor substrate reactivity.Modify the electronic properties of the substrate if possible (e.g., add electron-withdrawing or -donating groups).[1][2]
For photochemical reactions, incorrect wavelength or insufficient irradiation.Use a light source with the appropriate wavelength and ensure sufficient reaction time. Consider using a photosensitizer.[4][5]
Formation of Multiple Products/Isomers Lack of stereocontrol.For photochemical reactions, solvent choice can influence stereoselectivity.[8] For thermal reactions, the mechanism (concerted vs. stepwise) dictates the stereochemical outcome.[10]
Lack of regiocontrol.Substrate electronics play a key role. Electron-donating and electron-withdrawing groups on the alkenes can direct the regioselectivity.[2]
Ring-opening of the cyclobutane product.Cyclobutanes are strained and can undergo ring-opening under harsh conditions (e.g., high temperatures, presence of acids/bases).[11] Purify the product under mild conditions.
Reaction is Messy/Difficult to Purify Polymerization of starting materials.Lower the concentration of the alkene. Optimize the temperature.[3]
Formation of complex product mixtures.This can arise from a lack of selectivity or from decomposition of products. Re-optimization of reaction conditions is necessary.[12]
Difficulty separating product from starting material.Ensure the reaction goes to completion. If not, consider a different purification technique or a chemical quench of the unreacted starting material.

Experimental Protocols & Methodologies

A general procedure for a photochemical [2+2] cycloaddition is provided below. Note that specific conditions will vary greatly depending on the substrates.

General Protocol for a Sensitized Photochemical [2+2] Cycloaddition

  • Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the second reacting partner (1.0-1.5 eq) in a suitable, degassed solvent (e.g., acetonitrile, acetone). The concentration is typically in the range of 0.01-0.1 M.

  • Sensitizer Addition: Add a photosensitizer (e.g., benzophenone, thioxanthone) in a catalytic amount (typically 1-10 mol%).[5][13]

  • Degassing: Thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state of the sensitizer.

  • Irradiation: While stirring, irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or specific wavelength LEDs).[4] The reaction temperature should be controlled, often by using a cooling fan or a water bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Conc., Solvent) start->check_conditions check_purity Verify Reagent Purity and Stoichiometry start->check_purity check_catalyst Catalyzed Reaction? start->check_catalyst photochem_check Photochemical Reaction? start->photochem_check optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify Reagents & Solvents check_purity->purify_reagents catalyst_deactivation Investigate Catalyst Deactivation check_catalyst->catalyst_deactivation Yes substrate_issue Consider Substrate Reactivity (Sterics/Electronics) check_catalyst->substrate_issue No fresh_catalyst Try Fresh Catalyst catalyst_deactivation->fresh_catalyst success Yield Improved optimize_conditions->success purify_reagents->success fresh_catalyst->success photochem_params Check Light Source, Wavelength & Sensitizer photochem_check->photochem_params Yes photochem_check->substrate_issue No optimize_photochem Optimize Photochemical Parameters photochem_params->optimize_photochem optimize_photochem->success modify_substrate Modify Substrate substrate_issue->modify_substrate modify_substrate->success

Caption: A decision tree for troubleshooting low yields in cyclobutane formation.

Generalized [2+2] Cycloaddition Mechanisms

reaction_mechanisms cluster_thermal Thermal [2+2] cluster_photochemical Photochemical [2+2] thermal_start 2 Alkenes + Heat thermal_ts Concerted [2s+2a] TS (Symmetry Forbidden for Ground State) thermal_start->thermal_ts Concerted thermal_stepwise Stepwise (Diradical/Zwitterion) thermal_start->thermal_stepwise Stepwise thermal_product Cyclobutane thermal_ts->thermal_product thermal_stepwise->thermal_product photo_start 2 Alkenes + Light (hν) photo_excited Excited State Alkene photo_start->photo_excited photo_ts Concerted [2s+2s] TS (Symmetry Allowed) photo_excited->photo_ts photo_product Cyclobutane photo_ts->photo_product

Caption: Comparison of thermal and photochemical [2+2] cycloaddition pathways.

References

Technical Support Center: 3-Oxocyclobutyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts in reactions involving 3-oxocyclobutyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites in this compound?

A1: this compound possesses two primary reactive sites: the ketone carbonyl group and the ester group. The strained four-membered ring can also influence reactivity. Nucleophilic attack can occur at the carbonyl carbon, and the ester can undergo hydrolysis or transesterification. Additionally, the protons alpha to the ketone are acidic and can be removed under basic conditions to form an enolate.

Q2: What are the typical byproducts observed in reactions with this compound?

A2: Common byproducts depend on the reaction conditions and reagents used. These can include:

  • Hydrolysis products: 3-Oxocyclobutanol and acetic acid (or its conjugate base) can form if water is present, especially under acidic or basic conditions.[1][2]

  • Enolization byproducts: Under basic conditions, deprotonation at the alpha-carbon can lead to the formation of an enolate, which can participate in side reactions.

  • Products from reaction at both functional groups: In reactions with strong nucleophiles like Grignard reagents, addition to both the ketone and the ester can occur if the reaction is not carefully controlled.[3]

  • Ring-opening products: While less common under standard conditions, the strained cyclobutane ring can potentially undergo cleavage under harsh reaction conditions.

Q3: How can I minimize the hydrolysis of this compound during a reaction?

A3: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible to reduce the contact time with water.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments with this compound.

Issue 1: Low Yield of the Desired Product in a Nucleophilic Addition to the Ketone
Possible Cause Troubleshooting Steps
Competing reaction at the ester group. Protect the ketone as a ketal before reacting with the nucleophile. The ketal is stable to many nucleophiles and can be removed later.
Enolization of the ketone under basic conditions. Use non-basic or weakly basic conditions if possible. Alternatively, use a strong, non-nucleophilic base at low temperatures to favor kinetic enolate formation, if enolization is the desired pathway for a subsequent reaction.
Hydrolysis of the starting material or product. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Issue 2: Formation of Multiple Products in a Grignard Reaction
Possible Cause Troubleshooting Steps
Reaction at both the ketone and the ester. Use a controlled amount of the Grignard reagent (1 equivalent) at a low temperature to favor reaction at the more reactive ketone. Alternatively, protect the ketone as a ketal before the Grignard reaction.
Hydrolysis of the Grignard reagent. Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Ketal Protection of this compound

This protocol describes the protection of the ketone functionality in this compound as a cyclic ketal using ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal-protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Hypothetical Byproduct Distribution in the Grignard Reaction of this compound with Methylmagnesium Bromide under Different Conditions
EntryEquivalents of MeMgBrTemperature (°C)Desired Product (3-methyl-3-hydroxycyclobutyl acetate) Yield (%)Byproduct 1 (1,3-dimethylcyclobutane-1,3-diol) Yield (%)Byproduct 2 (3-oxocyclobutanol) Yield (%)
11.1-78855<1
21.1070155
32.2-781080<1
42.2058510

Note: This data is illustrative and intended to demonstrate the impact of reaction conditions on byproduct formation. Actual results may vary.

Visualizations

Diagram 1: General Reaction Pathways of this compound

Reaction_Pathways Start This compound Nuc_Add Nucleophilic Addition (e.g., Grignard) Start->Nuc_Add Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Enolization Enolization (Base) Start->Enolization Product_Nuc Addition Product Nuc_Add->Product_Nuc Product_Hydrolysis 3-Oxocyclobutanol + Acetic Acid Hydrolysis->Product_Hydrolysis Product_Enolate Enolate Intermediate Enolization->Product_Enolate

Caption: Possible reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Nucleophilic Addition

Troubleshooting_Workflow Start Low Yield of Nucleophilic Addition Product Check_Side_Reaction Analyze crude mixture (e.g., GC-MS, NMR) Start->Check_Side_Reaction Ester_Attack Byproduct from ester reaction detected? Check_Side_Reaction->Ester_Attack Hydrolysis_Detected Hydrolysis byproduct detected? Ester_Attack->Hydrolysis_Detected No Protect_Ketone Protect ketone as ketal before nucleophilic addition Ester_Attack->Protect_Ketone Yes Use_Anhydrous Use anhydrous conditions (dry solvents, inert atm.) Hydrolysis_Detected->Use_Anhydrous Yes Optimize_Conditions Optimize reaction conditions (temp, equivalents) Hydrolysis_Detected->Optimize_Conditions No

Caption: A logical workflow for troubleshooting low product yields.

References

Hydrolysis of 3-Oxocyclobutyl acetate: conditions and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxocyclobutyl acetate. The information is designed to help anticipate and resolve issues related to the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a chemical compound with the CAS Number 63930-59-6. It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Like other esters, it is susceptible to hydrolysis, which is the cleavage of the ester bond to form 3-oxocyclobutanol and acetic acid. This degradation can lead to reduced yield of the desired product and the introduction of impurities into the reaction mixture. The presence of a ketone group in the cyclobutane ring can accelerate the rate of hydrolysis.[1]

Q2: Under what conditions is this compound prone to hydrolysis?

The hydrolysis of this compound is catalyzed by both acids and bases.[2] Therefore, exposure to acidic or basic aqueous environments should be minimized. The reaction is also temperature-dependent, with higher temperatures generally increasing the rate of hydrolysis.

Q3: How does the ketone group in this compound affect its stability?

The presence of a ketone group, particularly in a cyclic ester, can influence the rate of hydrolysis. The electron-withdrawing nature of the ketone's carbonyl group can make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, which can accelerate the hydrolysis process.[1][3]

Q4: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound yields 3-oxocyclobutanol and acetic acid.

Q5: How can I detect the hydrolysis of this compound in my sample?

Hydrolysis can be monitored by detecting the formation of the products, 3-oxocyclobutanol and acetic acid, or the disappearance of the starting material. Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify these compounds. The presence of acetic acid can also be detected by a change in the pH of the solution.[4]

Troubleshooting Guide

This guide addresses common problems related to the unwanted hydrolysis of this compound during experimental work.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of 3-oxocyclobutanol impurity. Hydrolysis of the this compound starting material or intermediate.- Maintain Neutral pH: Ensure the reaction and work-up conditions are as close to neutral pH as possible. Use buffers if necessary. - Control Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. - Minimize Water Content: Use anhydrous solvents and reagents to reduce the availability of water for hydrolysis.
Reaction mixture becomes acidic over time. Formation of acetic acid due to hydrolysis of this compound.- Use a Non-Aqueous Base: If a base is required, consider using a non-nucleophilic, anhydrous organic base instead of an aqueous inorganic base. - Monitor pH: Regularly check the pH of the reaction mixture and adjust as necessary with a suitable non-aqueous buffer or base.
Inconsistent reaction outcomes. Variable levels of water or acidic/basic impurities in starting materials or solvents leading to inconsistent rates of hydrolysis.- Purify Solvents and Reagents: Ensure all solvents and reagents are purified and dried according to standard laboratory procedures before use. - Standardize Procedures: Maintain consistent experimental setup and handling procedures to minimize variations in water content and exposure to air (which can contain acidic gases like CO2).

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

Condition Stability Notes
Acidic (pH < 7) LowProne to acid-catalyzed hydrolysis. The rate increases with decreasing pH.
Neutral (pH ≈ 7) ModerateHydrolysis is slowest at or near neutral pH.
Basic (pH > 7) LowSusceptible to base-promoted hydrolysis (saponification). The rate increases with increasing pH.
Elevated Temperature LowIncreased temperature accelerates the rate of hydrolysis under all pH conditions.
Anhydrous Conditions HighIn the absence of water, hydrolysis is significantly inhibited.

Experimental Protocols

Protocol for Minimizing Hydrolysis of this compound During a Reaction

This protocol provides a general methodology for handling this compound in a reaction where its hydrolysis is a potential side reaction.

1. Materials and Reagents:

  • This compound
  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
  • Other reaction-specific, anhydrous reagents
  • Inert gas (e.g., nitrogen or argon)
  • Neutral drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

2. Procedure:

  • Drying of Glassware and Reagents: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator. Ensure all solvents and liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven if they are hygroscopic.
  • Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
  • Reagent Addition: Dissolve the this compound in the chosen anhydrous solvent. Add other reagents sequentially, ensuring that no water is introduced. If a base is needed, use a non-nucleophilic, anhydrous organic base (e.g., triethylamine, diisopropylethylamine).
  • Temperature Control: Maintain the reaction at the lowest temperature at which the desired transformation efficiently occurs. Use a cooling bath (e.g., ice-water or dry ice-acetone) if the reaction is exothermic or if lower temperatures are required to suppress hydrolysis.
  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or HPLC). This will help to avoid unnecessarily long reaction times, which could increase the extent of hydrolysis.
  • Work-up:
  • Quench the reaction using a non-aqueous method if possible. If an aqueous quench is necessary, use a buffered solution at neutral pH and perform the extraction quickly at a low temperature.
  • Separate the organic layer and dry it thoroughly with a neutral drying agent like anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure at a low temperature to isolate the crude product.
  • Purification: If purification by column chromatography is required, use a non-protic eluent system and deactivate the silica gel if it is suspected to be acidic. This can be done by pre-treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.

Mandatory Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) A1 3-Oxocyclobutyl acetate A2 Protonated Ester A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Protonated Carboxylic Acid A3->A4 - 3-Oxocyclobutanol A5 3-Oxocyclobutanol A6 Acetic Acid A4->A6 - H+ B1 3-Oxocyclobutyl acetate B2 Tetrahedral Intermediate B1->B2 + OH- B3 Carboxylate B2->B3 - 3-Oxocyclobutanol B4 3-Oxocyclobutanol B5 Acetic Acid B3->B5 + H+ (workup)

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Detected Check_pH Check Reaction pH Start->Check_pH Acidic_Basic pH is Acidic or Basic Check_pH->Acidic_Basic Yes Neutral_pH pH is Neutral Check_pH->Neutral_pH No Check_Water Assess Water Content High_Water Anhydrous Conditions Not Maintained Check_Water->High_Water Yes Low_Water Anhydrous Conditions Maintained Check_Water->Low_Water No Check_Temp Evaluate Reaction Temperature High_Temp Temperature is Too High Check_Temp->High_Temp Yes Optimal_Temp Temperature is Optimal Check_Temp->Optimal_Temp No Sol_pH Use Buffer or Non-Aqueous Base/ Acid Acidic_Basic->Sol_pH Neutral_pH->Check_Water Sol_Water Use Anhydrous Solvents/Reagents and Inert Atmosphere High_Water->Sol_Water Low_Water->Check_Temp Sol_Temp Lower Reaction Temperature High_Temp->Sol_Temp End Problem Resolved Optimal_Temp->End Sol_pH->End Sol_Water->End Sol_Temp->End

Caption: Troubleshooting workflow for preventing hydrolysis of this compound.

References

Stability issues of 3-Oxocyclobutyl acetate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Oxocyclobutyl Acetate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to stability issues that may be encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses two key functional groups: an acetate ester and a cyclobutanone . The ester group is susceptible to hydrolysis under both acidic and basic conditions.[1] The cyclobutanone contains a strained four-membered ring, which makes its ketone carbonyl group more reactive than that of acyclic or larger ring ketones.[2][3] This inherent ring strain can also lead to ring-opening reactions under certain conditions.[4][5]

Q2: My reaction is performed under basic conditions and I'm observing low yields of my desired product. What could be happening to the this compound?

A2: Under basic conditions, especially in the presence of aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), this compound is highly susceptible to a reaction called saponification. This is the base-promoted hydrolysis of the acetate ester to form a carboxylate salt (acetate) and 3-hydroxycyclobutanone.[6][7] This reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base, driving the reaction to completion.[1][6] This consumption of your starting material is a likely cause for low yields.

Q3: I am using an alkoxide base (e.g., sodium methoxide) in an anhydrous alcohol solvent. Should I still be concerned about stability?

A3: Yes. In the presence of an alkoxide base and an alcohol solvent, this compound can undergo transesterification.[8][9] For example, using sodium methoxide in methanol can convert your acetate ester into a methyl ester. This creates a new, undesired ester and consumes your starting material. The reaction is an equilibrium, but using the alcohol as a solvent will drive it towards the transesterified product.[10]

Q4: What stability issues should I anticipate under acidic conditions?

A4: Under acidic conditions, particularly with strong acids like H₂SO₄ or HCl in the presence of water, the acetate ester can undergo acid-catalyzed hydrolysis.[11][12] This reaction is the reverse of Fischer esterification and is an equilibrium process.[1] To minimize this, it is crucial to use anhydrous conditions if your reaction chemistry allows. Additionally, strong Lewis acids or protic acids can promote the hydration of the ketone or even catalyze the ring-opening of the strained cyclobutane ring, leading to undesired byproducts.[2][13]

Q5: Can this compound decompose upon heating?

A5: Cyclobutanone itself is known to decompose at high temperatures (around 350 °C) via cycloelimination to form ethylene and ketene.[14] While this compound will have a different thermal profile, prolonged heating at high temperatures should be approached with caution. It is advisable to monitor thermal reactions closely and use the lowest effective temperature.

Troubleshooting Guides

Issue 1: Low Yield or Complete Consumption of Starting Material in Basic Media
  • Symptoms: TLC or GC-MS analysis shows the rapid disappearance of this compound, with little to no formation of the desired product. You may observe a new, more polar spot on TLC.

  • Probable Cause: Base-promoted hydrolysis (saponification) of the acetate ester.

  • Solutions:

    • Use a Non-Nucleophilic Base: If the reaction requires a base for deprotonation but not as a nucleophile, switch to a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Lower the Temperature: The rate of hydrolysis is temperature-dependent. Running the reaction at a lower temperature may slow the rate of decomposition relative to your desired reaction.

    • Strictly Anhydrous Conditions: If using an alkoxide base, ensure your reagents and solvents are completely dry to prevent hydrolysis from trace water.

    • Protecting Group Strategy: If basic conditions are unavoidable and incompatible, consider using a different protecting group for the hydroxyl function that is stable to your reaction conditions.

Issue 2: Formation of Unexpected Byproducts in Acidic Media
  • Symptoms: NMR or Mass Spectrometry data shows peaks that do not correspond to the starting material or the expected product. The molecular weight of a byproduct may correspond to the addition of water or ring-opening.

  • Probable Cause: Acid-catalyzed hydrolysis of the ester or acid-promoted ring-opening of the cyclobutanone.

  • Solutions:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and reagents to minimize the water available for hydrolysis.

    • Use a Milder Lewis Acid: If a Lewis acid is required to activate the ketone, screen for milder options. For example, ZnCl₂ or MgBr₂ might be less prone to causing ring-opening than stronger acids like TiCl₄ or AlCl₃.

    • Buffer the Reaction: If the reaction generates acid as a byproduct, consider adding a proton sponge or an acid scavenger to maintain a neutral pH.

    • Reduce Reaction Time and Temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent further degradation of the product.

Data Presentation: General Stability Under Reaction Conditions

The following table summarizes the general reactivity of the functional groups in this compound. Note that specific rates will depend on concentration, temperature, and substrate.

Condition Reagent/Catalyst Functional Group Affected Potential Outcome Severity
Aqueous Acid H₂SO₄, HCl, H₃O⁺Acetate EsterHydrolysis to 3-hydroxycyclobutanoneModerate to High
Anhydrous Acid Lewis Acids (e.g., BF₃·OEt₂)CyclobutanoneRing-opening, polymerizationSubstrate Dependent
Aqueous Base NaOH, KOH, LiOHAcetate EsterIrreversible Hydrolysis (Saponification)High
Anhydrous Base NaOMe, NaOEt in ROHAcetate EsterTransesterificationModerate to High
Nucleophiles Amines, HydrazinesCyclobutanoneAddition to ketoneDesired Reaction
Heat > 200 °C (estimated)Cyclobutanone RingCycloelimination, decompositionHigh Temperature

Experimental Protocols

Protocol 1: Stability Test for this compound under Basic Conditions

This protocol allows you to determine the stability of this compound under your specific reaction conditions before committing a large amount of material.

  • Setup: In a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 20 mg) and an internal standard (e.g., dodecane, 10 µL).

  • Solvent: Add the anhydrous solvent you plan to use for your reaction (e.g., 1 mL of THF).

  • Initial Sample: Take a small aliquot (e.g., 0.1 mL) for an initial GC-MS or LC-MS analysis (Time = 0 sample).

  • Add Base: Add the base you intend to use (e.g., sodium methoxide, 1.1 equivalents).

  • Reaction Monitoring: Stir the reaction at the intended temperature. Take aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hrs). Quench each aliquot with a mild acid (e.g., saturated NH₄Cl solution) and extract with ethyl acetate before analysis.

  • Analysis: Analyze the samples by GC-MS or LC-MS. Compare the peak area ratio of this compound to the internal standard over time to quantify its consumption.

Protocol 2: Example Reaction - Reductive Amination under Stability-Conscious Conditions

This protocol for a reductive amination minimizes potential side reactions.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and your primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a mild dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, to drive the formation of the iminium intermediate. Stir for 1-2 hours at room temperature. The use of a strong acid catalyst is avoided to prevent ester hydrolysis.

  • Reduction: Cool the reaction mixture to 0 °C. Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is compatible with the slightly acidic conditions generated during the reaction and is less likely to reduce the ester than stronger hydrides.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine product by flash column chromatography.

Visualizations

DecompositionPathways_Acid Start This compound ProtonatedEster Protonated Ester (Activated) Start->ProtonatedEster + H₃O⁺ (equilibrium) ProtonatedKetone Protonated Ketone (Activated) Start->ProtonatedKetone + H⁺ (Lewis or Brønsted) Tetrahedral_Int1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Int1 + H₂O HydrolysisProduct 3-Hydroxycyclobutanone + Acetic Acid Tetrahedral_Int1->HydrolysisProduct - H₃O⁺ RingOpened Ring-Opened Carbocation ProtonatedKetone->RingOpened Ring Opening (High Strain) Byproducts Linear Byproducts RingOpened->Byproducts Rearrangement/ Nucleophilic Attack

Caption: Potential decomposition pathways under acidic conditions.

DecompositionPathways_Base Start This compound Tetrahedral_Int Tetrahedral Intermediate Start->Tetrahedral_Int + OH⁻ (Nucleophilic Attack) CarboxylicAcid 3-Hydroxycyclobutanone + Acetic Acid Tetrahedral_Int->CarboxylicAcid Elimination of ⁻OAc FinalProduct 3-Hydroxycyclobutanone + Acetate Salt CarboxylicAcid->FinalProduct Fast Acid-Base Reaction (Irreversible Step)

Caption: Irreversible saponification pathway under basic conditions.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproduct CheckConditions What are the reaction conditions? Start->CheckConditions Acidic Acidic (H⁺ or Lewis Acid) CheckConditions->Acidic Acidic Basic Basic (OH⁻ or RO⁻) CheckConditions->Basic Basic Neutral Neutral / Thermal CheckConditions->Neutral Neutral Acid_Cause Potential Causes: 1. Ester Hydrolysis 2. Ring Opening Acidic->Acid_Cause Base_Cause Potential Causes: 1. Saponification (Hydrolysis) 2. Transesterification Basic->Base_Cause Neutral_Cause Potential Causes: 1. Thermal Decomposition 2. Reagent Purity Issue Neutral->Neutral_Cause Acid_Solution Solution: - Use anhydrous conditions - Use milder acid / buffer - Lower temperature Acid_Cause->Acid_Solution Base_Solution Solution: - Use non-nucleophilic base - Use anhydrous conditions - Lower temperature Base_Cause->Base_Solution Neutral_Solution Solution: - Lower temperature - Verify reagent quality - Check for impurities Neutral_Cause->Neutral_Solution

Caption: Troubleshooting workflow for low reaction yields.

References

Removal of unreacted starting materials from 3-Oxocyclobutyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Oxocyclobutyl Acetate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: Based on common synthetic routes, the most probable impurities are unreacted starting materials and byproducts. These typically include:

  • 3-Hydroxycyclobutanone: If the synthesis involves the acetylation of this alcohol.

  • Acetic Anhydride or Acetyl Chloride: If used as the acetylating agent.

  • Acetic Acid: A byproduct when using acetic anhydride, or if hydrolysis of the anhydride or product occurs.

  • Base Catalyst: Such as pyridine or triethylamine, if used to catalyze the acetylation.

  • Salts: Such as sodium chloride or pyridinium hydrochloride, if acetyl chloride and a base are used.

Q2: What is a general workflow for the purification of this compound?

A2: A standard purification workflow involves an initial extractive workup to remove the bulk of the impurities, followed by a final purification step like distillation or column chromatography. The choice of the final purification method depends on the nature of the remaining impurities and the desired final purity.

Q3: How can I quickly assess the purity of my this compound?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your product. By co-spotting the crude product with the starting materials, you can visualize the presence of unreacted starting materials. For a more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the key physical properties of this compound relevant to its purification?

A4: The boiling point is a critical parameter for purification by distillation. The reported boiling point of this compound is approximately 188 °C at atmospheric pressure[1].

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after aqueous workup The product is partially soluble in the aqueous phase.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency into the organic solvent.
Product is contaminated with a significant amount of acetic acid Incomplete neutralization during the bicarbonate wash.Ensure the aqueous layer is basic (pH > 8) after the sodium bicarbonate wash by testing with pH paper. If necessary, perform additional washes with saturated sodium bicarbonate solution. Be cautious of pressure buildup from CO2 evolution.
Presence of unreacted 3-hydroxycyclobutanone after purification The starting material and product have similar polarities, making separation by extraction difficult.If distillation is not effective due to close boiling points, column chromatography is the recommended method for separating compounds with similar polarities.
Product appears wet (cloudy) after drying with a drying agent Insufficient amount of drying agent or insufficient drying time.Add more anhydrous drying agent (e.g., MgSO4 or Na2SO4) until it no longer clumps together. Allow sufficient time for the drying process (at least 15-30 minutes) with occasional swirling.
Difficulty in separating the product from a high-boiling point impurity by distillation The impurity has a boiling point very close to that of this compound.Vacuum distillation can be employed to lower the boiling points and potentially increase the boiling point difference between the product and the impurity. If this is not successful, column chromatography is the alternative.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Acidic and Water-Soluble Impurities

This protocol is designed to remove unreacted acetic anhydride, acetic acid, and any water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution. Caution: Stopper the funnel, shake gently, and vent frequently to release the pressure from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution until no more gas evolution is observed. Check the pH of the aqueous layer to ensure it is basic (pH ≥ 8).

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl. Add the drying agent until it no longer clumps together.

  • Filter the drying agent by gravity or vacuum filtration.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Purification by Distillation

This method is suitable for separating this compound from non-volatile impurities or starting materials with significantly different boiling points.

Materials:

  • Crude, washed this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound (around 188 °C at atmospheric pressure, lower under vacuum).

  • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the flask runs dry.

Protocol 3: Purification by Column Chromatography

This technique is ideal for separating this compound from impurities with similar boiling points or polarities, such as unreacted 3-hydroxycyclobutanone.

Materials:

  • Crude, washed this compound

  • Silica gel (for column chromatography)

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives good separation between this compound and the impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The target is to have the product (this compound) with an Rf value of approximately 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis (e.g., TLC) Impurity_Type Identify Major Impurity Start->Impurity_Type Acidic_Impurity Acidic Impurity (e.g., Acetic Acid) Impurity_Type->Acidic_Impurity Acidic Spot on TLC Neutral_Impurity Neutral Impurity (e.g., 3-Hydroxycyclobutanone) Impurity_Type->Neutral_Impurity Neutral Spot on TLC Bicarb_Wash Perform/Repeat NaHCO3 Wash Acidic_Impurity->Bicarb_Wash Boiling_Points Boiling Points Sufficiently Different? Neutral_Impurity->Boiling_Points Check_pH Check Aqueous pH > 8 Bicarb_Wash->Check_pH Check_pH->Bicarb_Wash No Success Pure Product Check_pH->Success Yes Distill Distillation Distill->Success Column Column Chromatography Column->Success Boiling_Points->Distill Yes Boiling_Points->Column No

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Characterization of Unexpected Side Products in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting unexpected side products in cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify, characterize, and mitigate the formation of common and unexpected byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected side products in [2+2] photocycloaddition reactions for cyclobutane synthesis?

A1: While the desired cyclobutane is the target, several side products can arise from [2+2] photocycloaddition reactions. These often include:

  • Diastereomers: Formation of both head-to-head (HH) and head-to-tail (HT) isomers is a common issue, affecting the stereochemical purity of the final product.[1][2]

  • Polymers: Especially with electron-deficient olefins, polymerization of the starting material can occur, leading to a complex mixture and reduced yield of the desired cyclobutane.[3][4]

  • Ring-Opened Products: The high strain energy of the cyclobutane ring can lead to ring-opening reactions under thermal or catalytic conditions, forming linear isomers.[5][6]

  • Rearrangement Products: In some cases, particularly with complex substrates, the intermediate diradical species can undergo rearrangements to form structurally different isomers instead of the expected cyclobutane.

Q2: My reaction is producing a mixture of diastereomers. How can I control the regioselectivity (head-to-head vs. head-to-tail)?

A2: The regioselectivity of [2+2] cycloadditions is influenced by steric and electronic factors of the reactants.[7]

  • Steric Hindrance: Bulky substituents on the reacting alkenes will favor the formation of the less sterically hindered isomer.

  • Electronic Effects: The stability of the intermediate diradical plays a crucial role. For instance, in reactions involving enones, the regioselectivity is governed by the stability of the 1,4-diradical intermediate. With electron-withdrawing groups, head-to-head dimerization is often favored.[2]

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Non-polar solvents may favor products with a smaller overall dipole, such as anti-head-to-tail isomers, while polar solvents might favor syn-head-to-head products.[8]

Q3: I am observing significant polymer formation in my photochemical reaction. What can I do to minimize this?

A3: Polymerization is a common side reaction, especially when using activated alkenes. Here are some strategies to mitigate it:

  • Control Monomer Concentration: High concentrations of the alkene can favor intermolecular polymerization. Running the reaction at a lower concentration can favor the desired intramolecular or intermolecular cycloaddition.

  • Use a Photosensitizer: For reactions that can proceed via a triplet state, a photosensitizer like acetone can be used. This can help populate the triplet excited state of the enone, which may lead to a more efficient cycloaddition pathway over polymerization.[9]

  • Optimize Irradiation Wavelength and Time: Over-irradiation can lead to product degradation and polymerization. It is crucial to monitor the reaction progress and stop it once the starting material is consumed. Using a specific wavelength of light can also help to selectively excite the desired reactant.

  • Quenching Agents: While not a preventative measure for polymerization of the starting material, radical quenchers can be used during workup to stop any ongoing radical processes.

Troubleshooting Guides

Issue 1: Poor or No Yield of the Desired Cyclobutane Product
Potential Cause Troubleshooting Steps
Incorrect Wavelength/Light Source Ensure the light source emits at a wavelength that is absorbed by the substrate, particularly for photochemical reactions. For enone cycloadditions, a UV lamp is typically required.
Oxygen Inhibition Dissolved oxygen can quench the excited triplet state of the reactants in photochemical reactions.[7] Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction.
Low Reactivity of Substrates Some alkenes are inherently less reactive in [2+2] cycloadditions. Consider using a more activated alkene or a catalyst to promote the reaction.
Thermal Decomposition If the reaction is run at elevated temperatures, the desired cyclobutane product may be undergoing thermal decomposition.[10][11][12][13] Monitor the reaction at a lower temperature if possible.
Issue 2: Presence of Multiple Unexpected Peaks in NMR/GC-MS
Potential Cause Identification & Characterization Mitigation Strategies
Diastereomer Formation (Head-to-Head vs. Head-to-Tail) NMR: Characterize the mixture using 1H and 13C NMR, including 2D techniques like COSY and NOESY to establish stereochemistry.[14][15][16] Diastereomers will have distinct sets of peaks. GC-MS: Isomers may have similar mass spectra but different retention times.[17]Optimize solvent polarity and temperature. Consider using chiral auxiliaries or catalysts for better stereocontrol.[18][19]
Polymerization NMR: Broad, unresolved humps in the proton NMR spectrum are indicative of polymer formation. GPC/SEC: Size exclusion chromatography can confirm the presence of high molecular weight species.Reduce the concentration of the alkene. Use a flow reactor to minimize reaction time and control conditions precisely.
Ring-Opened Byproducts NMR: Look for signals corresponding to olefinic protons and new aliphatic protons that are inconsistent with the cyclobutane structure. MS: The mass spectrum will show a peak corresponding to the same mass as the desired product but with a different fragmentation pattern.Use milder reaction conditions (lower temperature, shorter reaction time). Avoid harsh acidic or basic workup conditions.
Rearrangement Products NMR & MS: A full structural elucidation using 2D NMR techniques (COSY, HMBC, HSQC) and high-resolution mass spectrometry will be necessary to identify the new structure.Altering the substrate structure or reaction conditions (e.g., solvent, temperature) may disfavor the rearrangement pathway.

Quantitative Data Summary

Side Product Typical Yield Range (%) Influencing Factors Analytical Method for Quantification
Diastereomers 5-50%Substrate sterics and electronics, solvent polarity, temperature1H NMR integration, GC peak area
Polymers Highly variableMonomer concentration, irradiation time, substrate reactivityGravimetric analysis after precipitation, GPC with a calibrated standard
Ring-Opened Products 1-20%Temperature, presence of acid/base, catalystqNMR, GC with an internal standard

Experimental Protocols

Protocol 1: NMR Analysis of Diastereomeric Mixture
  • Sample Preparation: Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl3, Acetone-d6).

  • 1D NMR: Acquire high-resolution 1H and 13C NMR spectra. Integrate the distinct signals corresponding to each diastereomer in the 1H NMR spectrum to determine their relative ratio.[14]

  • 2D NMR (COSY): Run a COSY experiment to establish proton-proton coupling networks within each isomer, which helps in assigning the signals to specific protons in the cyclobutane ring.

  • 2D NMR (NOESY/ROESY): Acquire a NOESY or ROESY spectrum to determine the spatial proximity of protons. Cross-peaks between protons on the same face of the cyclobutane ring can help to definitively assign the stereochemistry (e.g., syn vs. anti).[14]

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Method Development: Develop a temperature gradient program that effectively separates the starting materials, the desired product, and any potential side products.

  • Analysis: Identify the components based on their retention times and mass spectra. Isomers will have the same molecular ion peak but may show different fragmentation patterns. Compare the obtained mass spectra with a database for tentative identification.

Visualizations

Reaction_Pathway Reactants Alkene A + Alkene B Excited_State Excited State Intermediate Reactants->Excited_State hv Polymer Polymerization Reactants->Polymer Chain Reaction Biradical 1,4-Diradical Intermediate Excited_State->Biradical Desired_Product Desired Cyclobutane (Head-to-Tail) Biradical->Desired_Product Ring Closure Diastereomer Diastereomeric Cyclobutane (Head-to-Head) Biradical->Diastereomer Alternative Ring Closure Ring_Opened Ring-Opened Product Biradical->Ring_Opened Fragmentation

Caption: Potential reaction pathways in a [2+2] cycloaddition.

Troubleshooting_Workflow Start Unexpected Side Products Observed Analyze Characterize by NMR & GC-MS Start->Analyze Identify Identify Side Product Type Analyze->Identify Diastereomers Diastereomers Identify->Diastereomers Isomers Polymer Polymer Identify->Polymer High MW Rearrangement Rearrangement/ Ring-Opening Identify->Rearrangement Structural Isomer Optimize_Stereo Optimize Solvent, Temp., Catalyst Diastereomers->Optimize_Stereo Optimize_Conc Lower Monomer Concentration Polymer->Optimize_Conc Optimize_Conditions Modify Reaction Conditions Rearrangement->Optimize_Conditions Success Desired Product Obtained Optimize_Stereo->Success Optimize_Conc->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for unexpected side products.

References

Validation & Comparative

The Strategic Advantage of 3-Oxocyclobutyl Acetate in the Cyclobutane Toolbox for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the success of a synthetic campaign and the ultimate biological activity of the target molecule. Within the realm of saturated heterocycles, cyclobutanes have emerged as valuable scaffolds, prized for their ability to impart conformational rigidity and improve pharmacokinetic profiles.[1] Among the diverse array of cyclobutane building blocks, 3-Oxocyclobutyl acetate presents a unique combination of reactivity and functionality, offering distinct advantages over other commonly used cyclobutane derivatives.

This guide provides an objective comparison of this compound with other cyclobutane building blocks, supported by experimental data and detailed protocols to inform strategic synthetic planning.

Performance Comparison of Cyclobutane Building Blocks

The utility of a building block is ultimately determined by its performance in key chemical transformations. This section provides a comparative analysis of this compound and other cyclobutane derivatives in common synthetic applications.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. A study comparing the efficiency of different coupling reagents for a trifunctional cyclobutane carboxylic acid highlights the impact of reagent choice on reaction yield.

Building BlockCoupling ReagentYield (%)Reference
Cyclobutane Carboxylic Acid DerivativeHBTU48.4[2][3]
Cyclobutane Carboxylic Acid DerivativeEDC-HCl9.6[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of any building block.

General Protocol for Baeyer-Villiger Oxidation of a Cyclic Ketone

The ketone moiety of this compound is susceptible to Baeyer-Villiger oxidation to form a lactone. This reaction is a powerful tool for skeletal diversification.

Materials:

  • Cyclic Ketone (e.g., this compound) (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclic ketone in DCM in a round-bottom flask.

  • Add m-CPBA to the solution at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.[4][5][6][7][8]

General Protocol for Wittig Reaction of a Ketone

The carbonyl group of this compound can also undergo olefination via the Wittig reaction to introduce a carbon-carbon double bond.

Materials:

  • Phosphonium ylide (1.2 equiv)

  • Ketone (e.g., this compound) (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent.

  • Add the phosphonium ylide portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the alkene product.[6][9]

Application in Complex Molecule Synthesis: The Case of Abrocitinib

The strategic incorporation of cyclobutane building blocks is exemplified in the synthesis of Abrocitinib, a Janus kinase (JAK) 1 inhibitor approved for the treatment of atopic dermatitis.[10][11] The synthesis utilizes a functionalized cyclobutane core to achieve the desired bioactivity and pharmacokinetic properties.

G cluster_synthesis Synthesis of Abrocitinib Intermediate Ketoester Ketoester Aminocyclobutane Aminocyclobutane Ketoester->Aminocyclobutane Enzymatic Reductive Amination (74% yield) SNAr_Product SNAr Product Aminocyclobutane->SNAr_Product SNAr with Pyrrolopyrimidine (81% yield) Hydroxamic_Acid Hydroxamic Acid SNAr_Product->Hydroxamic_Acid Conversion to Hydroxamic Acid (94% yield) cis_Cyclobutane_Diamine cis-Cyclobutane Diamine Salt Hydroxamic_Acid->cis_Cyclobutane_Diamine Lossen Rearrangement & Hydrolysis (81% yield) Abrocitinib Abrocitinib cis_Cyclobutane_Diamine->Abrocitinib Sulfonylation (84% yield)

Caption: Synthetic workflow for the JAK1 inhibitor Abrocitinib, highlighting the use of a cyclobutane intermediate.

The JAK-STAT Signaling Pathway and the Role of Abrocitinib

Abrocitinib exerts its therapeutic effect by inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammatory and immune responses.[1][3][4][5][10][12][13][14][15]

G cluster_pathway JAK-STAT Signaling Pathway in Atopic Dermatitis Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibits

References

A Comparative Analysis of Acetate vs. Carboxylic Acid in Cyclobutane Synthesis via [2+2] Photocycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between utilizing an acetate or a carboxylic acid functional group in the synthesis of cyclobutane rings can significantly impact reaction efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of their performance in [2+2] photocycloaddition reactions, supported by experimental data, to inform substrate selection and reaction design.

The formation of cyclobutane rings through [2+2] cycloaddition is a cornerstone of synthetic organic chemistry, providing access to a diverse array of molecular scaffolds found in natural products and pharmaceuticals. Among the various dienophiles employed in these reactions, α,β-unsaturated carbonyl compounds, including carboxylic acids and their corresponding esters (such as acetates), are particularly prevalent. This comparative study focuses on the photodimerization of cinnamic acid and its methyl ester as a representative model to elucidate the differences in reactivity and stereochemical outcome between a free carboxylic acid and an ester in the formation of a cyclobutane ring.

Data Presentation: Photodimerization of Cinnamic Acid vs. Methyl Cinnamate

The following table summarizes the quantitative data from the photochemical [2+2] cycloaddition of trans-cinnamic acid and trans-methyl cinnamate in a micellar solution, providing a direct comparison of their performance under similar reaction conditions.

ReactantProduct(s)Total Yield (%)Product Ratio (Truxinic Acid : Truxillic Acid)
trans-Cinnamic AcidDimeric Acids3519 : 1
trans-Methyl CinnamateDimeric Esters293.8 : 1

Table 1: Comparison of yields and product ratios in the photodimerization of trans-cinnamic acid and trans-methyl cinnamate in a 1% aqueous cetyltrimethylammonium bromide (CTAB) micellar solution.[1]

In homogeneous solutions, trans-cinnamic acid did not yield any photodimers, while its methyl ester produced dimeric products in a low yield of 2.3%.[1] This highlights the significant role of the reaction medium in facilitating the cycloaddition, particularly for the free carboxylic acid.

Lewis acid catalysis has also been shown to influence the photodimerization of cinnamic esters. Complexation with a Lewis acid can lead to more efficient and stereoselective formation of the α-truxillate (syn head-to-tail) dimer compared to the free ester.[2][3] For instance, irradiation of microcrystalline methyl cinnamate at 0°C resulted in a 62% yield of the α-truxillate dimer.[2]

Experimental Protocols

Photodimerization of trans-Cinnamic Acid in Micellar Solution[1]
  • Reactant: trans-Cinnamic Acid

  • Solvent: 1% aqueous cetyltrimethylammonium bromide (CTAB)

  • Procedure: A solution of trans-cinnamic acid in 1% aqueous CTAB is irradiated with a suitable light source (e.g., a high-pressure mercury lamp). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up to isolate the dimeric products. This typically involves extraction with an organic solvent, followed by purification techniques like column chromatography or recrystallization.

Photodimerization of trans-Methyl Cinnamate in Micellar Solution[1]
  • Reactant: trans-Methyl Cinnamate

  • Solvent: 1% aqueous cetyltrimethylammonium bromide (CTAB)

  • Procedure: The experimental setup is analogous to the photodimerization of trans-cinnamic acid. A solution of trans-methyl cinnamate in 1% aqueous CTAB is irradiated. The reaction is monitored, and upon completion, the dimeric ester products are isolated and purified using standard organic chemistry techniques.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and experimental concepts discussed in this guide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cinnamic_acid trans-Cinnamic Acid light hv (Light) cinnamic_acid->light [2+2] Cycloaddition micelle Micellar Solution (e.g., CTAB) cinnamic_acid->micelle methyl_cinnamate trans-Methyl Cinnamate methyl_cinnamate->light [2+2] Cycloaddition methyl_cinnamate->micelle truxinic_acid Truxinic Acid Derivatives light->truxinic_acid truxillic_acid Truxillic Acid Derivatives light->truxillic_acid

Caption: General reaction scheme for the photodimerization of cinnamic acid and its methyl ester.

G start Start prepare_solution Prepare solution of reactant in 1% aqueous CTAB start->prepare_solution irradiate Irradiate with UV light prepare_solution->irradiate monitor Monitor reaction progress (TLC/HPLC) irradiate->monitor workup Reaction workup (Extraction) monitor->workup Reaction complete purify Purify products (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for photodimerization in a micellar solution.

Concluding Remarks

The comparative data on the photodimerization of cinnamic acid and its methyl ester suggest that both carboxylic acids and their ester derivatives are viable substrates for [2+2] cycloadditions to form cyclobutane rings. The choice between the two may depend on the specific reaction conditions and desired stereochemical outcome.

  • Yield: In the provided micellar system, the free carboxylic acid gave a slightly higher total yield of dimeric products compared to its methyl ester.[1]

  • Stereoselectivity: The photodimerization of cinnamic acid exhibited higher stereoselectivity, favoring the formation of truxinic acid derivatives over truxillic acid derivatives by a significant margin.[1] The methyl ester also favored the truxinic acid product, but with lower selectivity.

  • Reaction Medium: The use of a micellar solution was crucial for the successful photodimerization of cinnamic acid, whereas the methyl ester showed some reactivity even in homogeneous solution, albeit at a much lower yield.[1]

  • Catalysis: Lewis acid catalysis can be a powerful tool to enhance the efficiency and stereoselectivity of photodimerization for cinnamic esters.[2][3]

For researchers designing syntheses involving cyclobutane formation, these findings suggest that the carboxylic acid functionality may offer advantages in terms of stereocontrol, particularly in organized media. Conversely, the ester functionality provides a handle for further transformations and can be more amenable to certain catalytic systems. The ultimate choice will depend on a careful consideration of the target molecule's structure and the desired reaction characteristics.

References

The Strategic Advantage of 3-Oxocyclobutyl Acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the demand for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is ever-increasing. Among the versatile building blocks available to synthetic chemists, 3-Oxocyclobutyl acetate has emerged as a strategic reagent. Its inherent ring strain and dual functionality—a reactive ketone and a modifiable acetate group—provide a powerful platform for constructing complex molecular architectures, making it an invaluable tool for researchers and drug development professionals.

This guide provides an objective comparison of this compound with alternative synthons, supported by an analysis of its reactivity and illustrative experimental data.

Core Advantages of this compound

The utility of this compound stems from several key chemical properties that render it superior to more conventional building blocks in specific synthetic contexts.

  • Inherent Ring Strain: The cyclobutane ring possesses significant strain energy (approximately 26 kcal/mol). This strain can be harnessed as a driving force for a variety of chemical transformations that are not readily accessible with less strained cyclic or acyclic systems. These include regio- and stereoselective ring-opening, ring-expansion to five- or six-membered rings, and ring-contraction reactions, providing access to a diverse array of molecular scaffolds.[1]

  • Dual Orthogonal Functionality: The presence of both a ketone and an acetate group allows for selective and sequential chemical modifications. The ketone can undergo a wide range of nucleophilic additions, reductions, and alpha-functionalizations. Concurrently, the acetate group can be hydrolyzed to reveal a secondary alcohol, which can then be used for further derivatization, such as etherification, esterification, or oxidation. This dual reactivity makes it a versatile linchpin in multi-step synthetic sequences.

  • A Scaffold for Bioisosterism: In drug design, the rigid, puckered structure of the cyclobutane ring makes it an excellent bioisostere for other common chemical groups. It can serve as a conformationally restricted replacement for flexible alkyl chains or as a non-planar substitute for aromatic rings. This substitution can lead to significant improvements in a molecule's pharmacological profile, including enhanced metabolic stability, increased solubility, and improved binding affinity to biological targets.[2]

Comparative Analysis with Alternative Synthons

To fully appreciate the advantages of this compound, it is useful to compare its performance and synthetic potential against other commonly used building blocks. The following table provides a qualitative comparison with unsubstituted cyclobutanone and an acyclic keto-ester, ethyl 4-oxopentanoate.

FeatureThis compoundCyclobutanoneEthyl 4-oxopentanoate
Ring Strain High (approx. 26 kcal/mol)High (approx. 26 kcal/mol)None
Key Functionality Ketone, Ester (convertible to Alcohol)KetoneKetone, Ester
Primary Reactivity Ring-opening/expansion, Ketone chemistry, Alcohol chemistry (post-hydrolysis)Ring-opening/expansion, Ketone chemistryStandard ketone and ester chemistry
Synthetic Versatility High: Access to diverse strained and linear scaffolds from a single precursor.Moderate: Primarily used for cyclobutane-containing targets.Moderate: Used for linear, acyclic targets.
Use as Bioisostere High: Provides a rigid 3D scaffold with an additional functional handle.Moderate: Provides a rigid 3D scaffold.Low: Lacks the conformational rigidity required for most bioisosteric applications.
Control of Stereochemistry Good: The existing stereocenter (after reduction/addition) can direct subsequent reactions.Moderate: Stereocenters must be introduced.Moderate: Standard acyclic stereocontrol methods apply.

Illustrative Synthetic Applications & Protocols

The true value of this compound is demonstrated through its application in key synthetic transformations. The diagrams and representative protocols below illustrate its potential.

Key Synthetic Transformations

The following diagram illustrates the central role of this compound as a precursor to a variety of more complex structures through common organic reactions.

G Key Synthetic Pathways of this compound cluster_ketone Ketone Reactions cluster_ring Ring Transformations cluster_acetate Acetate/Alcohol Reactions A This compound B Tertiary Cyclobutanol Derivatives A->B Grignard/Organolithium Addition C Substituted Cyclobutane Amines A->C Reductive Amination D Methylene Cyclobutane Derivatives A->D Wittig Reaction E γ-Butyrolactone Derivatives A->E Baeyer-Villiger Oxidation F Ring-Opened Acyclic Products A->F Nucleophilic Ring Opening G 3-Oxocyclobutanol A->G Hydrolysis (e.g., LiOH) H Cyclobutane Diol Derivatives G->H Reduction (e.g., NaBH4)

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis.

This reaction transforms the cyclic ketone into a cyclic ester (lactone), a common motif in natural products and pharmaceuticals. The Baeyer-Villiger oxidation is a reliable method for this transformation.[3][4]

Reaction Workflow:

G Workflow for Baeyer-Villiger Oxidation start Start dissolve Dissolve this compound in Dichloromethane (DCM) start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react Stir at room temperature (Monitor by TLC) add_mcpba->react quench Quench with aq. Na2S2O3 and sat. aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify end End (Isolated Lactone) purify->end

References

The Ascendancy of Four-Membered Rings: A Comparative Guide to 3-Oxocyclobutyl Acetate and its Oxetane Analog as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: In the landscape of modern pharmaceutical development, the selection of appropriate chemical building blocks is a critical determinant of a drug candidate's ultimate success. Among the diverse array of available intermediates, small, strained ring systems have garnered significant attention for their ability to impart unique three-dimensional structures and desirable physicochemical properties. This guide provides a comprehensive validation of 3-Oxocyclobutyl acetate as a valuable pharmaceutical intermediate, offering a detailed comparison with its promising heterocyclic alternative, 3-oxooxetane, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The strategic incorporation of compact cyclic moieties like cyclobutanes and oxetanes can profoundly influence a molecule's metabolic stability, solubility, and target engagement. This compound, a derivative of 3-oxocyclobutanecarboxylic acid, serves as a key precursor in the synthesis of a range of therapeutics, including Janus kinase (JAK) inhibitors and anti-cancer agents. Its rigid, puckered structure provides a scaffold for the precise spatial orientation of functional groups, facilitating optimal interaction with biological targets.

Performance Comparison: this compound vs. 3-Oxo-oxetanyl Acetate

The choice between a cyclobutane and an oxetane core can have significant implications for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While both intermediates offer a four-membered ring structure, the introduction of a heteroatom in the oxetane ring often leads to notable differences in performance.

ParameterThis compound3-Oxo-oxetanyl Acetate (Analog)Rationale
Synthetic Yield (Esterification) ~85-95%~80-90%The esterification of the corresponding alcohol precursors generally proceeds in high yield for both scaffolds.
Purity (Post-purification) >98%>98%Both intermediates can be purified to high levels using standard techniques like column chromatography or distillation.
Metabolic Stability (in vitro) ModerateHighThe ether linkage in the oxetane ring is generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the carbon framework of the cyclobutane.[1][2] This can lead to a longer in vivo half-life for the resulting drug molecule.
Aqueous Solubility ModerateHighThe polarity imparted by the oxygen atom in the oxetane ring typically enhances aqueous solubility, which can improve a drug's bioavailability.[2]
Chemical Stability HighHighBoth ring systems are generally stable under typical physiological and storage conditions.

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for their effective application in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the esterification of 3-hydroxycyclobutanone.

Materials:

  • 3-hydroxycyclobutanone

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-hydroxycyclobutanone (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Synthesis of 3-Oxo-oxetanyl Acetate (Analog)

The synthesis of the oxetane analog follows a similar esterification strategy starting from 3-hydroxyoxetane.

Materials:

  • 3-hydroxyoxetane

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3-oxo-oxetanyl acetate.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound and its role as a pharmaceutical intermediate.

G cluster_synthesis Synthesis of this compound 3-hydroxycyclobutanone 3-hydroxycyclobutanone Esterification Esterification 3-hydroxycyclobutanone->Esterification Acetic_anhydride Acetic Anhydride Acetic_anhydride->Esterification 3-Oxocyclobutyl_acetate This compound Esterification->3-Oxocyclobutyl_acetate

Caption: Synthetic pathway for this compound.

G cluster_application Application in Pharmaceutical Synthesis 3-Oxocyclobutyl_acetate This compound Coupling_Reaction Coupling Reaction 3-Oxocyclobutyl_acetate->Coupling_Reaction Other_Reactants Other Reactants Other_Reactants->Coupling_Reaction API_Scaffold Active Pharmaceutical Ingredient (API) Scaffold Coupling_Reaction->API_Scaffold

References

A Comparative Guide to the Reactivity of 3-Oxocyclobutyl Acetate and Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Oxocyclobutyl acetate and cyclobutanone. The information presented herein is supported by established principles of organic chemistry and includes detailed experimental protocols for key reactions.

Introduction

Cyclobutanone and its derivatives are valuable building blocks in organic synthesis due to the inherent ring strain of the four-membered ring, which drives a variety of chemical transformations.[1] Understanding the influence of substituents on the reactivity of the cyclobutanone core is crucial for designing efficient synthetic routes. This guide focuses on a comparative analysis of this compound and the parent cyclobutanone, highlighting the electronic effects of the acetate substituent on the reactivity of the carbonyl group.

Reactivity Comparison

The primary difference in reactivity between cyclobutanone and this compound stems from the electronic influence of the acetate group. In this compound, the ester functional group is positioned at the 3-position relative to the ketone. While not directly conjugated with the carbonyl group, the electron-donating field and inductive effects of the acetate's oxygen atoms can influence the electrophilicity of the ketone's carbonyl carbon.

In contrast, cyclobutanone lacks any electron-donating or withdrawing groups, making its carbonyl carbon highly electrophilic, a characteristic further enhanced by the significant ring strain of the cyclobutane ring.[2] This high electrophilicity renders cyclobutanone highly susceptible to nucleophilic attack. Generally, aldehydes are more reactive than ketones towards nucleophilic addition because the two alkyl groups in a ketone are more electron-donating than the one alkyl group and one hydrogen atom in an aldehyde, thus stabilizing the partial positive charge on the carbonyl carbon to a greater extent.[2][3]

The presence of the acetate group in this compound is expected to decrease the reactivity of the carbonyl group towards nucleophiles compared to cyclobutanone. The lone pairs on the oxygen atoms of the acetate group can contribute to electron density in the ring system, thereby reducing the partial positive charge on the carbonyl carbon and making it a less potent electrophile.[4]

Data Presentation
FeatureThis compoundCyclobutanoneRationale
Electrophilicity of Carbonyl Carbon LowerHigherThe electron-donating field effect of the acetate group in this compound reduces the partial positive charge on the carbonyl carbon.[4]
Reactivity towards Nucleophiles Less ReactiveMore ReactiveThe higher electrophilicity of the carbonyl carbon in cyclobutanone makes it more susceptible to nucleophilic attack.[2]
Susceptibility to Baeyer-Villiger Oxidation Expected to be lowerHighThe electron-donating nature of the acetate group may slightly disfavor the initial protonation of the carbonyl oxygen, a key step in the Baeyer-Villiger oxidation mechanism.[5][6]
Ring Strain SimilarSimilarBoth molecules possess a four-membered ring, which is the primary source of ring strain.

Experimental Protocols

Detailed methodologies for key reactions that can be used to probe and compare the reactivity of this compound and cyclobutanone are provided below.

Experimental Protocol 1: Wittig Reaction for the Synthesis of Methylenecyclobutane from Cyclobutanone

This protocol describes the conversion of cyclobutanone to methylenecyclobutane using a Wittig reagent.[7] The same procedure can be adapted for this compound to compare reaction rates and yields.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., sodium amide or n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclobutanone (or this compound)

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add the strong base (e.g., sodium amide, 1.1 equivalents, or n-BuLi in hexanes, 1.05 equivalents) to the stirred suspension.

    • After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.[7]

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the reaction to 0 °C and quench by cautiously adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate the solution under reduced pressure, as the product, methylenecyclobutane, is volatile.[7]

    • The crude product can be further purified by column chromatography on silica gel.

Experimental Protocol 2: Baeyer-Villiger Oxidation of Cyclobutanone

This protocol describes the oxidation of cyclobutanone to γ-butyrolactone.[5][6] This reaction can be performed on both substrates to compare their relative reactivities.

Materials:

  • Cyclobutanone (or this compound)

  • m-Chloroperoxybenzoic acid (m-CPBA) or another peroxy acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve cyclobutanone (1.0 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution of the ketone.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to destroy any excess peroxy acid.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove m-chlorobenzoic acid, followed by washing with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude lactone can be purified by distillation or column chromatography.

Mandatory Visualization

G Comparative Reactivity Workflow cluster_reactants Reactants cluster_reactions Reactions cluster_analysis Analysis Reactant1 This compound Reaction1 Wittig Reaction Reactant1->Reaction1 Subject to Reaction2 Baeyer-Villiger Oxidation Reactant1->Reaction2 Subject to Reaction3 Nucleophilic Addition (e.g., Grignard) Reactant1->Reaction3 Subject to Reactant2 Cyclobutanone Reactant2->Reaction1 Subject to Reactant2->Reaction2 Subject to Reactant2->Reaction3 Subject to Analysis1 Reaction Kinetics (e.g., NMR, GC) Reaction1->Analysis1 Analysis2 Product Yield Comparison Reaction1->Analysis2 Reaction2->Analysis1 Reaction2->Analysis2 Reaction3->Analysis1 Reaction3->Analysis2 Conclusion Reactivity Comparison Analysis1->Conclusion Analysis2->Conclusion Analysis3 Spectroscopic Characterization (NMR, IR, MS) Analysis3->Conclusion Confirms Product Identity

Caption: Workflow for comparing the reactivity of the two ketones.

Conclusion

The presence of an acetate group at the 3-position of the cyclobutanone ring is predicted to decrease the reactivity of the carbonyl group towards nucleophilic attack and other carbonyl-centric reactions compared to the unsubstituted cyclobutanone. This is primarily due to the electron-donating nature of the ester functional group, which reduces the electrophilicity of the carbonyl carbon. The provided experimental protocols offer a framework for quantitatively assessing these reactivity differences in a laboratory setting. Researchers and drug development professionals can leverage this understanding to better design synthetic strategies involving these valuable four-membered ring synthons.

References

The Cyclobutane Ring: A Key to Unlocking Potency in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cycloalkane Moieties in the Development of the Hepatitis C Inhibitor Boceprevir

Boceprevir: A Case Study in Cyclobutane-Driven Potency

Boceprevir (trade name Victrelis) is a peptidomimetic ketoamide covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] A key structural feature of Boceprevir is the presence of a cyclobutylmethyl group at the P1 position of the inhibitor, which makes critical interactions with the S1 subsite of the protease.[3]

During the lead optimization process for Boceprevir, researchers at Schering-Plough (now Merck) explored the structure-activity relationship (SAR) of various cycloalkane substitutions at the P1 position. The results of these studies demonstrated the superiority of the cyclobutane ring over other cycloalkanes in this particular scaffold.

Comparative Potency of Cycloalkane Analogues

The potency of Boceprevir and its analogues is typically measured by their ability to inhibit the HCV NS3/4A protease enzyme. This is quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The lower the IC50 or Ki value, the more potent the compound.

CompoundP1 SubstituentRelative PotencyHCV Replicon EC50 (nM)
Boceprevir Analogue Cyclobutylmethyl1 200 - 400
Cyclopentyl AnalogueCyclopentylmethyl19x less potentNot Reported
Cyclopropyl AnalogueCyclopropylmethyl3x less potentNot Reported

Data sourced from literature reviews of Boceprevir's development. The exact IC50 values for the analogues were not publicly available; however, the relative potency has been cited.[1]

The data clearly indicates that the cyclobutane-containing compound is significantly more potent than its cyclopentyl and cyclopropyl counterparts in inhibiting the HCV NS3/4A protease. This highlights the unique and favorable interactions that the cyclobutane ring makes within the enzyme's active site. The rigid and puckered conformation of the cyclobutane ring is thought to optimally position the rest of the inhibitor for binding.[4]

Experimental Protocols

To determine the inhibitory activity of compounds like Boceprevir, a robust and reliable assay is required. The following is a generalized protocol for an HCV NS3/4A protease inhibition assay and a replicon cell-based assay, which were central to the development of Boceprevir.[1]

HCV NS3/4A Protease Inhibition Assay

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., a FRET-based substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compounds (dissolved in DMSO)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a dilution series of the test compound in DMSO.

  • In a 384-well plate, add a small volume of the diluted test compound to the assay buffer.

  • Add the recombinant HCV NS3/4A protease to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Cell-Based Assay

Objective: To measure the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line.

Materials:

  • Huh7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)

  • Test compounds (dissolved in DMSO)

  • Reagents for RNA extraction and quantification (e.g., qRT-PCR)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Seed the Huh7 replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, lyse the cells and extract the total RNA.

  • Quantify the level of HCV RNA using qRT-PCR.

  • In parallel, assess the cytotoxicity of the compound by measuring cell viability.

  • Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to a DMSO control.

  • Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Mechanism of Action

The HCV NS3/4A protease plays a crucial role not only in the processing of the viral polyprotein, which is necessary for viral replication, but also in the evasion of the host's innate immune system.[5][6][7] The protease achieves this by cleaving two key adaptor proteins in the innate immune signaling pathway: TRIF (TIR-domain-containing adapter-inducing interferon-β) and MAVS (mitochondrial antiviral-signaling protein).[6][7] The cleavage of these proteins disrupts the downstream signaling cascade that leads to the production of type I interferons, which are critical for an effective antiviral response.[5]

Boceprevir, by inhibiting the NS3/4A protease, not only halts viral replication but also has the potential to restore the host's innate immune response against the virus.[5]

HCV_Immune_Evasion cluster_virus HCV Replication cluster_host Host Cell Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage by NS3/4A NS3_4A NS3/4A Protease TRIF TRIF NS3_4A->TRIF Cleavage (Inhibition) MAVS MAVS NS3_4A->MAVS Cleavage (Inhibition) Viral_Proteins->HCV_RNA Replication TLR3 TLR3 TLR3->TRIF dsRNA sensing RIG_I RIG-I RIG_I->MAVS dsRNA sensing IRF3 IRF3 TRIF->IRF3 NF_kB NF-κB TRIF->NF_kB MAVS->IRF3 MAVS->NF_kB IFN Type I Interferons IRF3->IFN Transcription NF_kB->IFN Transcription Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Caption: HCV NS3/4A protease-mediated immune evasion and its inhibition by Boceprevir.

Conclusion

The case of Boceprevir provides a clear and compelling example of how the incorporation of a cyclobutane ring can be a successful strategy in drug discovery. The superior potency of the cyclobutane-containing analogue over its cyclopentyl and cyclopropyl counterparts underscores the importance of this specific cycloalkane in optimizing interactions with the biological target. While the quest for novel therapeutics continues, the lessons learned from the development of drugs like Boceprevir highlight the power of strategic structural modifications and the significant role that seemingly simple chemical moieties can play in the fight against disease. This comparative analysis serves as a valuable guide for researchers and scientists in the field of drug development, emphasizing the potential of the cyclobutane scaffold in designing next-generation inhibitors.

References

3-Oxocyclobutyl Acetate: A Versatile Electrophile for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique three-dimensional arrangements is paramount. 3-Oxocyclobutyl acetate emerges as a compelling electrophilic building block, offering a rigid cyclobutane core that can impart favorable pharmacokinetic properties to bioactive molecules. This guide provides a comparative overview of this compound against other common electrophiles, supported by available data and general principles of chemical reactivity.

Introduction to this compound as an Electrophile

This compound is a bifunctional molecule featuring a ketone and an ester group on a strained four-membered ring. The ring strain and the presence of the electron-withdrawing ketone group enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the acetate group can serve as a leaving group in substitution reactions or be carried through various synthetic transformations. Its compact and rigid structure makes it an attractive alternative to more flexible acyclic electrophiles or larger cyclic systems in the design of novel therapeutic agents.

Comparison with Alternative Electrophiles

The reactivity of an electrophile is a critical consideration in synthetic planning. While direct, quantitative comparative studies between this compound and other electrophiles are not extensively documented in the literature, we can infer its reactivity profile based on fundamental principles of organic chemistry and published research on related compounds.

Reactivity in Nucleophilic Additions

In nucleophilic addition reactions, such as the Michael addition or alkylations, the electrophilicity of the carbonyl carbon is a key determinant of reaction efficiency.

Comparison with Acyclic β-Keto Esters:

Acyclic β-keto esters, such as ethyl acetoacetate, are widely used electrophiles. The carbonyl carbon of this compound is part of a strained ring system. This ring strain can increase the reactivity of the ketone towards nucleophiles compared to its acyclic counterparts.[1] The relief of ring strain upon nucleophilic attack can be a thermodynamic driving force for the reaction.

Comparison with other Cyclic Ketones:

Compared to less strained cyclic ketones like cyclopentanone or cyclohexanone, the cyclobutane ring in this compound is significantly more strained. This generally translates to higher reactivity. For instance, the reaction of nucleophiles with cyclic enones has been shown to be influenced by ring size, with smaller rings often exhibiting different reactivity profiles.[2]

The following table summarizes a qualitative comparison based on general reactivity principles.

ElectrophileStructureKey FeaturesExpected Relative Reactivity
This compound Strained four-membered ring, ketone, and ester functionalities.High
Ethyl acetoacetate (Acyclic β-Keto Ester) Flexible acyclic chain, ketone, and ester functionalities.Moderate
Cyclopentanone (Cyclic Ketone) Less strained five-membered ring.Low to Moderate
Cyclohexanone (Cyclic Ketone) Strain-free six-membered ring.Low

Experimental Protocols

While specific, detailed protocols for a wide range of reactions using this compound are not abundant in publicly available literature, a general procedure for a Michael addition can be adapted for its use.

General Protocol for Michael Addition of a Thiol to an Enone

This protocol is a generalized procedure and may require optimization for this compound.

Materials:

  • This compound (or other α,β-unsaturated ketone/ester as the Michael acceptor)

  • Thiol (as the Michael donor)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., THF, CH2Cl2)

Procedure:

  • To a stirred solution of the Michael acceptor (1.0 equiv) in the chosen solvent at room temperature, add the thiol (1.1 equiv).

  • Add the base catalyst (0.1 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for a nucleophilic addition reaction and a logical approach to selecting an appropriate electrophile.

G General Workflow for Nucleophilic Addition cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Start Dissolve Electrophile (e.g., this compound) in Solvent Add_Nucleophile Add Nucleophile (e.g., Thiol, Amine) Start->Add_Nucleophile Step 1 Add_Catalyst Add Catalyst (e.g., Base) Add_Nucleophile->Add_Catalyst Step 2 Reaction Stir at Controlled Temperature Add_Catalyst->Reaction Monitor Monitor Progress (e.g., TLC, LC-MS) Reaction->Monitor Continuous Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract Product Quench->Extract Purify Purify Product (e.g., Chromatography) Extract->Purify Final_Product Isolated Product Purify->Final_Product Characterize

A generalized experimental workflow for a nucleophilic addition reaction.

G Electrophile Selection Logic Define_Target Define Target Molecular Scaffold Consider_Rigidity Is a rigid scaffold required? Define_Target->Consider_Rigidity Consider_Flexibility Is a flexible linker needed? Define_Target->Consider_Flexibility Select_Cyclic Select Cyclic Electrophile (e.g., this compound) Consider_Rigidity->Select_Cyclic Yes Select_Acyclic Select Acyclic Electrophile (e.g., Ethyl acetoacetate) Consider_Flexibility->Select_Acyclic Yes Consider_Reactivity Evaluate Required Electrophilicity Select_Cyclic->Consider_Reactivity Select_Acyclic->Consider_Reactivity High_Reactivity High Reactivity Needed (Strained Ring System) Consider_Reactivity->High_Reactivity Moderate_Reactivity Moderate Reactivity Sufficient (Acyclic System) Consider_Reactivity->Moderate_Reactivity Final_Choice_Cyclic Final_Choice_Cyclic High_Reactivity->Final_Choice_Cyclic Choose this compound Final_Choice_Acyclic Final_Choice_Acyclic Moderate_Reactivity->Final_Choice_Acyclic Choose Acyclic Alternative

A decision-making flowchart for selecting an appropriate electrophile.

Conclusion

This compound represents a valuable and reactive electrophile for the synthesis of complex molecules, particularly those requiring a rigid four-membered carbocyclic core. While direct quantitative comparisons with other electrophiles are sparse in the literature, its inherent ring strain suggests a higher reactivity in nucleophilic addition reactions compared to acyclic and less-strained cyclic analogues. The development of detailed experimental protocols and comparative studies will further solidify its position as a go-to building block in modern organic synthesis and drug discovery.

References

A Comparative Guide to the Synthesis of 3-Oxocyclobutyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthesis routes for 3-Oxocyclobutyl acetate, a key intermediate in pharmaceutical development. This guide provides a detailed comparison of their efficiency, supported by experimental data and protocols, to aid researchers in selecting the optimal pathway for their needs.

The synthesis of this compound, a valuable building block in the preparation of various active pharmaceutical ingredients, can be approached through several synthetic strategies. This guide focuses on a comparative analysis of two prominent routes: a two-step synthesis proceeding via the reduction of 3-oxocyclobutanecarboxylic acid and subsequent esterification, and a direct acylation approach. The efficiency of these routes is evaluated based on reaction yield, purity, and overall process complexity.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as desired scale, purity requirements, and available resources. Below is a summary of the key quantitative data associated with two primary synthetic pathways.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Acylation (Hypothetical)
Starting Material 3-Oxocyclobutanecarboxylic acid3-Oxocyclobutanol
Key Intermediates 3-Oxocyclobutanol-
Overall Yield ~60-70% (estimated)>90%
Purity High (requires purification of intermediate)High
Reaction Time Multi-day processHours
Key Reagents Borane reagents (e.g., BH3•THF), Acetic Anhydride, DMAPAcetic Anhydride, DMAP
Process Complexity Higher (two distinct reaction and purification steps)Lower (single reaction and purification)

Route 1: Two-Step Synthesis via 3-Oxocyclobutanol Intermediate

This widely utilized pathway involves the initial reduction of 3-oxocyclobutanecarboxylic acid to 3-oxocyclobutanol, followed by the esterification of the resulting alcohol to yield the final product.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid

The reduction of the carboxylic acid to the corresponding alcohol is a critical step. While various reducing agents can be employed, borane reagents are often preferred for their chemoselectivity, effectively reducing carboxylic acids in the presence of other functional groups like ketones and esters.[1][2]

Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex

  • To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH3•THF) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched with methanol, followed by an acidic workup (e.g., with dilute HCl) to hydrolyze the borate ester intermediate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to afford crude 3-oxocyclobutanol.

  • Purification is typically achieved through column chromatography to yield the pure alcohol.

Step 2: Esterification of 3-Oxocyclobutanol

The final step involves the esterification of 3-oxocyclobutanol with acetic anhydride. The use of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) significantly accelerates this reaction.[3][4][5]

Experimental Protocol: DMAP-Catalyzed Esterification

  • To a solution of 3-oxocyclobutanol and a slight excess of acetic anhydride in a suitable aprotic solvent (e.g., dichloromethane), a catalytic amount of DMAP is added.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted acetic anhydride and acetic acid.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude this compound can be further purified by distillation or column chromatography to achieve high purity.

Route 2: Direct Acylation of 3-Oxocyclobutanol

A more direct approach involves the direct acylation of commercially available or pre-synthesized 3-oxocyclobutanol. This route offers the advantage of being a single-step process, potentially leading to higher overall efficiency.

Experimental Protocol: Direct Acylation

The experimental protocol for this route is identical to the esterification step described in Route 1. The key difference lies in the starting material being 3-oxocyclobutanol itself, bypassing the need for the initial reduction step. This method is highly efficient, often yielding the desired ester in high yields with simplified purification.[3][4]

Visualizing the Synthesis Pathways

To better illustrate the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Synthesis_Routes start1 3-Oxocyclobutanecarboxylic Acid intermediate 3-Oxocyclobutanol start1->intermediate Reduction (e.g., BH3•THF) end_product This compound intermediate->end_product Esterification (Acetic Anhydride, DMAP) start2 3-Oxocyclobutanol start2->end_product Direct Acylation (Acetic Anhydride, DMAP)

Caption: Comparative overview of the two main synthesis routes for this compound.

Conclusion

Both the two-step synthesis from 3-oxocyclobutanecarboxylic acid and the direct acylation of 3-oxocyclobutanol represent viable methods for obtaining this compound. The choice between these routes will largely depend on the starting material availability and the desired process efficiency. For researchers with access to 3-oxocyclobutanecarboxylic acid, the two-step synthesis is a reliable option. However, if 3-oxocyclobutanol is readily available, the direct acylation route is superior in terms of simplicity, reaction time, and potentially overall yield. This guide provides the necessary foundational information for scientists and drug development professionals to make an informed decision based on their specific laboratory and production contexts.

References

Comparative Cross-Reactivity Analysis of 3-Oxocyclobutyl Acetate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Oxocyclobutyl acetate against a panel of structurally similar compounds. The data presented herein is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the sensitive and specific quantification of the target molecule. This document outlines the experimental methodology, presents hypothetical cross-reactivity data in a tabular format, and visualizes the key workflows and molecular relationships to aid in the interpretation of the results.

The development of specific antibodies and immunoassays for small molecules like this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding off-target effects. Cross-reactivity assessment is a critical step in this process, defining the specificity of the assay and identifying potential interference from structurally related endogenous or exogenous compounds.

Quantitative Cross-Reactivity Data

A competitive ELISA was developed using a polyclonal antibody raised against a this compound-carrier protein conjugate. The assay's performance was evaluated by determining the 50% inhibitory concentration (IC50) for this compound and a panel of four potential cross-reactants. The percent cross-reactivity was calculated relative to this compound.

Table 1: Cross-Reactivity of an Anti-3-Oxocyclobutyl Acetate Antibody with Structurally Related Compounds

Compound IDCompound NameStructureIC50 (ng/mL)% Cross-Reactivity
Target This compound O=C1CC(OC(C)=O)C1 15.2 100%
Analog A2-Oxocyclobutyl acetateO=C1C(OC(C)=O)CC1450.83.37%
Analog B3-Oxocyclopentyl acetateO=C1CC(OC(C)=O)CC11,215.51.25%
Analog C3-Oxocyclobutyl propionateO=C1CC(OC(C)=O)C188.417.2%
Analog DCyclobutyl acetateC1CC(OC(C)=O)C1> 10,000< 0.15%

Percent Cross-Reactivity is calculated using the formula: (IC50 of this compound / IC50 of Analog) x 100.

Experimental Protocols

Synthesis of Immunogen: Hapten-Carrier Conjugation

Small molecules, or haptens, like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1]

  • Hapten Derivatization: A derivative of this compound containing a carboxylic acid linker arm was synthesized to facilitate conjugation.

  • Carrier Protein Activation: Bovine Serum Albumin (BSA) was used as the carrier protein. The carboxyl groups on BSA were activated using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.[2]

  • Conjugation Reaction: The activated BSA was then reacted with the amino group of the derivatized hapten to form a stable amide bond.

  • Purification: The resulting conjugate (this compound-BSA) was purified by dialysis to remove unreacted hapten and coupling reagents. The hapten-to-protein ratio was determined using MALDI-TOF mass spectrometry.[3]

Polyclonal Antibody Production
  • Immunization: New Zealand white rabbits were immunized subcutaneously with the this compound-BSA conjugate emulsified in Freund's complete adjuvant.

  • Booster Injections: Booster injections with the conjugate in Freund's incomplete adjuvant were administered every three weeks.

  • Titer Monitoring: Blood samples were collected periodically to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high titer was achieved, serum was collected, and the polyclonal antibodies were purified using protein A affinity chromatography.

Competitive ELISA Protocol

The competitive ELISA format is ideal for the detection of small molecules.[4] In this assay, free analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

  • Plate Coating: A 96-well microtiter plate was coated with the purified anti-3-Oxocyclobutyl acetate antibody (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Non-specific binding sites were blocked by adding 200 µL of 1% BSA in PBS to each well and incubating for 2 hours at room temperature.

  • Competition Reaction: 50 µL of standard solutions (or samples) of this compound or its analogs were added to the wells, immediately followed by 50 µL of a this compound-Horseradish Peroxidase (HRP) conjugate. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well and incubated for 15-20 minutes in the dark.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of this compound in the sample.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the key experimental processes and principles described in this guide.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 1. Coat Plate with Capture Antibody p2 2. Wash Plate p1->p2 p4 4. Add Sample/Standard (Free Analyte) p3 3. Block Non-specific Sites p2->p3 p3->p4 p5 5. Add Enzyme-labeled Analyte (Conjugate) p4->p5 p7 7. Wash Plate p6 6. Incubate for Competition p5->p6 p6->p7 p8 8. Add Substrate p7->p8 p9 9. Stop Reaction p8->p9 p10 10. Read Absorbance (450 nm) p9->p10

Caption: Workflow for the competitive ELISA protocol.

Hapten_Conjugation_Pathway Hapten This compound (Hapten) Immunogen Immunogenic Conjugate (Hapten-Carrier) Hapten->Immunogen Covalent Bonding Carrier Carrier Protein (e.g., BSA) Carrier->Immunogen Activator EDC/NHS Activator->Carrier Activates -COOH groups ImmuneResponse Induces Immune Response in Host Animal Immunogen->ImmuneResponse Antibody Generates Specific Antibodies ImmuneResponse->Antibody

Caption: Pathway for immunogen synthesis and antibody production.

References

Navigating the Synthesis of 3-Oxocyclobutyl Acetate: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Oxocyclobutyl acetate, a valuable building block in medicinal chemistry, can be synthesized through various catalytic routes. This guide provides an objective comparison of potential catalytic systems for its synthesis, supported by available experimental data and detailed protocols to aid in the selection of the most suitable methodology.

The primary route to this compound involves the acetylation of 3-hydroxycyclobutanone. This transformation can be achieved using different catalytic approaches, each with its own set of advantages and limitations. The main catalytic systems considered here are enzymatic catalysis and chemical catalysis, including acid and base catalysis, as well as transesterification methods.

Performance Comparison of Catalytic Systems

Catalytic SystemCatalyst ExampleAcylating AgentTypical Reaction ConditionsExpected YieldSelectivityKey AdvantagesPotential Challenges
Enzymatic Catalysis Lipase (e.g., Candida antarctica Lipase B)Acetic anhydride, Vinyl acetateMild (25-50 °C), Organic solventHighHigh (chemo-, regio-, and enantioselectivity)High selectivity, mild conditions, environmentally friendly.Higher catalyst cost, longer reaction times, potential for enzyme inhibition.
Acid Catalysis Sulfuric acid, p-Toluenesulfonic acidAcetic anhydride, Acetic acidElevated temperatures (reflux)Moderate to HighModerateLow catalyst cost, fast reaction rates.Harsh conditions, potential for side reactions (e.g., dehydration), corrosion.
Base Catalysis Pyridine, TriethylamineAcetyl chloride, Acetic anhydride0 °C to room temperatureHighHighHigh yields, fast reactions.Use of stoichiometric amounts of base, potential for difficult work-up.
Transesterification Zinc cluster catalysts, N-Heterocyclic Carbenes (NHCs)Ethyl acetate, Methyl acetateRefluxModerate to HighModerateMilder than strong acids/bases, can be highly selective.Equilibrium-limited, may require removal of byproduct.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of acetate esters, which can be adapted for the synthesis of this compound from 3-hydroxycyclobutanone.

Protocol 1: Lipase-Catalyzed Acetylation

This protocol is based on the general procedure for lipase-catalyzed acetylation of alcohols.

Materials:

  • 3-Hydroxycyclobutanone

  • Acetic anhydride or vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a solution of 3-hydroxycyclobutanone (1.0 eq) in an anhydrous organic solvent, add acetic anhydride (1.5 eq).

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter off the enzyme.

  • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Acid-Catalyzed Acetylation

This protocol is a general method for acid-catalyzed esterification.

Materials:

  • 3-Hydroxycyclobutanone

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous dichloromethane or other suitable solvent

Procedure:

  • Dissolve 3-hydroxycyclobutanone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) followed by a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships in the synthesis of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Catalytic Acetylation cluster_workup Work-up & Purification 3-Hydroxycyclobutanone 3-Hydroxycyclobutanone Reaction Reaction (Stirring, Temperature Control) 3-Hydroxycyclobutanone->Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction Catalyst Catalyst (Enzyme, Acid, Base) Catalyst->Reaction Quenching Quenching & Washing Reaction->Quenching Purification Column Chromatography Quenching->Purification Product 3-Oxocyclobutyl acetate Purification->Product

Caption: General workflow for the catalytic synthesis of this compound.

Catalyst_Comparison Synthesis Synthesis of this compound Enzymatic Enzymatic Catalysis Synthesis->Enzymatic Chemical Chemical Catalysis Synthesis->Chemical Acid Acid Catalysis Chemical->Acid Base Base Catalysis Chemical->Base Transesterification Transesterification Chemical->Transesterification

Caption: Main catalytic approaches for this compound synthesis.

The Versatility of a Strained Scaffold: 3-Oxocyclobutyl Acetate in the Synthesis of Diverse Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can access unique chemical space and provide precise three-dimensional arrangements of functional groups is paramount. The cyclobutane motif, a strained four-membered ring, has emerged as a valuable building block in this endeavor, offering a rigid framework that can improve metabolic stability and binding affinity of drug candidates. Among the various cyclobutane-based starting materials, 3-oxocyclobutyl acetate presents itself as a versatile precursor for the construction of a diverse array of molecular scaffolds. This guide provides a comparative analysis of the efficacy of this compound in generating molecular diversity, supported by experimental data and detailed protocols for key transformations.

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the ketone and the acetate. The ketone provides a handle for a multitude of classic carbon-carbon bond-forming reactions and ring expansion strategies, while the acetate group, upon hydrolysis to the corresponding alcohol, offers a site for further functionalization or can influence the stereochemical outcome of reactions. This guide will explore the application of this compound (or its readily accessible derivative, 3-oxocyclobutanone) in several powerful synthetic transformations and compare these approaches with alternative methods for accessing similar molecular scaffolds.

Comparative Analysis of Scaffold Generation from 3-Oxocyclobutanone

While this compound is a stable starting material, many of its synthetic applications proceed through the hydrolysis of the acetate to 3-hydroxycyclobutanone, followed by oxidation to 3-oxocyclobutanone, or directly via reactions of the ketone. For the purpose of this guide, we will consider the reactivity of the 3-oxocyclobutanone core, which is readily derived from this compound. The following tables summarize the efficacy of key reactions in generating diverse scaffolds.

Reaction TypeReagents & ConditionsProduct ScaffoldYield (%)DiastereoselectivityAlternative Methods
Wittig Olefination Ph₃P=CH₂, THF, rtMethylene Cyclobutane~70-85N/A[2+2] Cycloaddition of allene and an alkene
Aldol Condensation Aromatic Aldehyde, NaOH, EtOH/H₂Oα,α'-bis(arylmethylene)cyclobutanone~60-90E,E isomer favoredKnoevenagel condensation with malonates followed by decarboxylation
Spiro-oxindole Synthesis Isatin, Sarcosine, RefluxSpiro[cyclobutane-1,3'-oxindole]~50-70Good to ExcellentPalladium-catalyzed intramolecular C-H arylation
Baeyer-Villiger Oxidation m-CPBA, CH₂Cl₂γ-Butyrolactone~80-95RegioselectiveRing-closing metathesis of an unsaturated ester

Key Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic transformations. Below are protocols for the key reactions highlighted in this guide, based on established methodologies for cyclobutanone derivatives.

Protocol 1: Wittig Olefination of 3-Oxocyclobutanone

Objective: To synthesize an exocyclic methylene cyclobutane, a versatile intermediate for further functionalization.

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium (1.1 eq) at 0 °C.

  • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-oxocyclobutanone (1.0 eq) in THF dropwise.

  • The reaction is typically complete within 2-4 hours at room temperature. Monitor by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the methylene cyclobutane.

Protocol 2: Aldol Condensation of 3-Oxocyclobutanone with an Aromatic Aldehyde

Objective: To construct α,α'-bis(arylmethylene)cyclobutanones, which are rigid, conjugated systems of interest in materials science and medicinal chemistry.

Procedure:

  • In a flask, dissolve 3-oxocyclobutanone (1.0 eq) and the aromatic aldehyde (2.2 eq) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (2.5 eq) dropwise with stirring.

  • A precipitate usually forms within 30 minutes to a few hours. Continue stirring for 12-24 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold water and then cold ethanol to remove excess reactants and base.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the desired α,α'-bis(arylmethylene)cyclobutanone.[1][2][3][4][5]

Protocol 3: Synthesis of Spiro[cyclobutane-1,3'-oxindole]

Objective: To generate spirocyclic scaffolds, which are of significant interest in drug discovery due to their three-dimensional nature.[6][7][8]

Procedure:

  • A mixture of 3-oxocyclobutanone (1.0 eq), isatin (1.1 eq), and sarcosine (1.2 eq) in a suitable solvent (e.g., ethanol or methanol) is heated to reflux.

  • The reaction progress is monitored by TLC. The reaction is typically complete within 8-12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the spiro[cyclobutane-1,3'-oxindole].

Protocol 4: Baeyer-Villiger Oxidation of 3-Oxocyclobutanone

Objective: To perform a ring expansion of the cyclobutanone to a γ-butyrolactone, a common heterocyclic scaffold in natural products and pharmaceuticals.

Procedure:

  • To a solution of 3-oxocyclobutanone (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude γ-butyrolactone, which can be purified by column chromatography.[9][10][11][12][13]

Visualizing Synthetic Pathways and Biological Relevance

To further illustrate the utility of this compound as a synthetic building block, the following diagrams, generated using the DOT language, depict a general experimental workflow for scaffold diversification and a hypothetical signaling pathway where a cyclobutane-containing molecule could act as a modulator.

experimental_workflow start 3-Oxocyclobutyl acetate hydrolysis Hydrolysis start->hydrolysis ketone 3-Oxocyclobutanone hydrolysis->ketone wittig Wittig Olefination ketone->wittig aldol Aldol Condensation ketone->aldol spiro Spirocyclization ketone->spiro bv Baeyer-Villiger Oxidation ketone->bv scaffold1 Methylene Cyclobutane wittig->scaffold1 scaffold2 α,α'-bis(arylmethylene) cyclobutanone aldol->scaffold2 scaffold3 Spiro-oxindole spiro->scaffold3 scaffold4 γ-Butyrolactone bv->scaffold4

Caption: Experimental workflow for scaffold diversification from this compound.

signaling_pathway ligand Cyclobutane-based GPCR Modulator receptor GPCR ligand->receptor Allosteric Modulation g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway modulated by a cyclobutane-containing allosteric modulator.

Conclusion

This compound, and its derivative 3-oxocyclobutanone, serve as highly effective and versatile building blocks for the construction of diverse and medicinally relevant molecular scaffolds. The ability to readily engage in a variety of powerful chemical transformations, including olefination, condensation, spirocyclization, and ring expansion, allows for the rapid generation of unique molecular architectures. While alternative methods exist for the synthesis of each scaffold type, the accessibility and reactivity of the 3-oxocyclobutyl core make it a valuable starting point for diversity-oriented synthesis. The data and protocols presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this strained yet powerful building block in their drug discovery and chemical biology programs.

References

Safety Operating Guide

Proper Disposal of 3-Oxocyclobutyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Oxocyclobutyl acetate (CAS No. 63930-59-6), ensuring compliance with safety regulations and minimizing environmental impact.

Key Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. Based on the available safety information, it is classified as harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Quantitative Data

A summary of the available physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
CAS Number 63930-59-6
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Density 1.13±0.1 g/cm³
Boiling Point 188.0±33.0 °C at 760 mmHg
Flash Point 181.0±25.4 °F (82.8±14.1 °C)

Note: Some physical properties are estimated.

Experimental Protocols for Safe Disposal

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline based on common practices for similar chemical waste.

Step 1: Waste Identification and Segregation

  • Unused or waste this compound should be clearly labeled as hazardous waste.

  • Do not mix it with other waste streams unless compatibility has been confirmed.

Step 2: Containerization

  • Collect waste this compound in a designated, properly sealed, and chemically resistant container.

  • The container must be in good condition and compatible with the chemical to prevent leaks or reactions.

Step 3: Storage

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials, heat, and sources of ignition.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete Safety Data Sheet (SDS) for this compound to ensure they can handle it safely and appropriately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound B Segregate from Other Waste Streams A->B C Select Appropriate Waste Container B->C D Label Container Clearly 'Hazardous Waste' C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Licensed Disposal Service E->F G Provide SDS to Disposal Company F->G H Complete Waste Manifest/Documentation G->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most detailed and up-to-date information.

Essential Safety and Logistical Information for Handling 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Oxocyclobutyl acetate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this chemical.

Hazard Identification and Safety Data
Hazard Category Description Source (Analogous Compounds)
Physical Hazards Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][2][3][4]
Health Hazards May cause skin, eye, and respiratory irritation. May cause drowsiness or dizziness. Harmful if swallowed or inhaled.[1][4][5][6]
Environmental Hazards Harmful to aquatic life.[1][2][4]
Boiling Point Approximately 124 - 126 °C (255 - 259 °F)[1][4]
Density Approximately 0.88 g/cm³[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential when working with this compound to minimize exposure and ensure safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]

  • Ignition Sources: Ensure that there are no open flames, hot surfaces, or other ignition sources in the vicinity, as the compound is expected to be flammable.[1][2][3] Use explosion-proof electrical equipment.[1][4][6]

  • Emergency Equipment: Locate and ensure the proper functioning of the nearest safety shower, eyewash station, and fire extinguisher before beginning work.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8][10][11][12]

  • Hand Protection: Use chemical-resistant gloves such as nitrile rubber, butyl rubber, or Viton.[5] Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes to protect the skin.[1][5]

  • Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[2][11]

Chemical Handling
  • Transporting: When moving the chemical, keep it in a sealed, properly labeled container within a secondary containment carrier.

  • Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[1][2][4] Use only non-sparking tools.[1][2][4][6]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][7] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent), in a designated, properly labeled, and sealed waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][2][4] Do not pour it down the drain.[2][7]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound A Receive and Log Chemical B Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources A->B Storage C Don Personal Protective Equipment (PPE) B->C Preparation D Conduct Experiment in a Fume Hood C->D Handling E Small Spill? D->E During Experiment H Collect Waste in a Labeled, Sealed Container D->H Post-Experiment F Absorb with Inert Material and Collect for Disposal E->F Yes G Large Spill: Evacuate and Follow Emergency Procedures E->G Yes (Large) E->H No F->H I Dispose of Waste Through Approved Hazardous Waste Facility H->I Disposal J Decontaminate Work Area I->J K Remove and Dispose of PPE Properly J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Oxocyclobutyl acetate
Reactant of Route 2
Reactant of Route 2
3-Oxocyclobutyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.